Product packaging for Methyl 2-propylhex-2-enoate(Cat. No.:CAS No. 112156-73-7)

Methyl 2-propylhex-2-enoate

Cat. No.: B15421339
CAS No.: 112156-73-7
M. Wt: 170.25 g/mol
InChI Key: DLMUYZKLHGZDRW-UHFFFAOYSA-N
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Description

Methyl 2-propylhex-2-enoate is a chemical ester of interest in organic synthesis and materials science research. As a high-purity reagent, it is primarily utilized by researchers as a versatile building block or intermediate for constructing more complex molecules. Its structure, featuring an ester group and an alkene, makes it a candidate for various reactions, including hydrolysis, transesterification, and catalytic hydrogenation. In industrial research and development, such compounds often find applications in the synthesis of specialty chemicals, and in the flavor and fragrance industry as potential components, analogous to other methyl alkenoates like methyl 2-hexenoate which is known for its fruity, fatty odor notes . Researchers also employ these molecules in polymer science as monomers or cross-linking agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B15421339 Methyl 2-propylhex-2-enoate CAS No. 112156-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112156-73-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-propylhex-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-8-9(7-5-2)10(11)12-3/h8H,4-7H2,1-3H3

InChI Key

DLMUYZKLHGZDRW-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and expected characterization data for the novel compound, Methyl 2-propylhex-2-enoate. Due to the absence of specific literature for this exact molecule, this guide leverages established synthetic methodologies and spectroscopic data from analogous α,β-unsaturated esters to provide a robust predictive framework for its preparation and analysis.

Proposed Synthesis: Wittig Reaction

A reliable and widely used method for the synthesis of α,β-unsaturated esters is the Wittig reaction. This approach involves the reaction of a stabilized phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a plausible route is the reaction of pentanal with the appropriate phosphorane derived from a methyl α-bromoester.

Reaction Scheme:

Wittig Reaction for this compound reagent1 Pentanal reaction + reagent1->reaction reagent2 Methyl 2-(triphenylphosphoranylidene)propanoate reagent2->reaction product This compound byproduct Triphenylphosphine oxide product_arrow reaction->product_arrow product_arrow->product product_arrow->byproduct +

Caption: Proposed Wittig reaction for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol based on analogous Wittig reactions is provided below:

Materials:

  • Pentanal

  • Methyl 2-bromopropanoate

  • Triphenylphosphine

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and anhydrous THF. To this stirred solution, add methyl 2-bromopropanoate dropwise at room temperature. The mixture is then heated to reflux for 24 hours to form the phosphonium salt. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting phosphonium salt is washed with diethyl ether and dried.

  • To a suspension of the phosphonium salt in anhydrous THF, sodium hydride (60% dispersion in oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours to form the ylide (a deep orange or red color is typically observed).

  • Wittig Reaction: The flask is cooled to 0 °C, and a solution of pentanal in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C
Density ~0.9 g/mL

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.7-6.9 (t, 1H, vinylic proton), 3.7 (s, 3H, OCH₃), 2.1-2.3 (q, 2H, allylic CH₂), 1.8 (s, 3H, vinylic CH₃), 1.3-1.5 (m, 4H, CH₂CH₂), 0.9 (t, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O), ~145 (vinylic C), ~130 (vinylic C-H), ~51 (OCH₃), ~30 (allylic CH₂), ~22 (CH₂), ~14 (CH₃), ~12 (vinylic CH₃)
FT-IR (neat, cm⁻¹) ν: ~2960 (C-H, sp³), ~2870 (C-H, sp³), ~1720 (C=O, ester), ~1650 (C=C, alkene), ~1250 (C-O, ester)
Mass Spectrometry (EI) m/z (%): 170 (M⁺), 139 (M⁺ - OCH₃), 113 (M⁺ - C₄H₉)

Analytical Workflow

The characterization of the synthesized this compound would follow a logical workflow to confirm its identity and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_purity Purity Assessment synthesis Wittig Reaction purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Confirmation ir FT-IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight gcms GC-MS Analysis nmr->gcms ms->gcms elemental Elemental Analysis gcms->elemental Final Purity Check

Caption: Workflow for the synthesis, purification, and characterization of this compound.

This comprehensive guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predicted data serves as a benchmark for the analysis of the synthesized compound.

Spectroscopic Characterization of Methyl 2-propylhex-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2-propylhex-2-enoate, a valuable intermediate in organic synthesis. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document serves as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5 - 6.8Triplet1H=CH-
3.73Singlet3H-OCH₃
~2.1 - 2.3Quartet2H=C-CH₂-
~1.8 - 2.0Singlet3H=C-CH₃
~1.3 - 1.5Multiplet4H-CH₂-CH₂-
~0.9Triplet6H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~168C=O
~140=C(propyl)
~130=C(methyl)
51.5-OCH₃
~35=C-CH₂-
~30-CH₂-
~22-CH₂-
~14-CH₃
~12=C-CH₃
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
~2960-2850C-HAlkyl C-H stretch
~1720C=OEster carbonyl stretch
~1650C=CAlkene C=C stretch
~1250-1100C-OEster C-O stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
170[M]⁺ (Molecular Ion)
139[M - OCH₃]⁺
113[M - C₄H₉]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound. Actual parameters may need to be optimized based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to 240 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Chemical Sample Dissolution Dissolution/Preparation Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Correlate Correlate Data ProcessNMR->Correlate ProcessIR->Correlate ProcessMS->Correlate Structure Proposed Structure Correlate->Structure

An In-depth Technical Guide to Methyl 3-methylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested compound, "Methyl 2-propylhex-2-enoate," possesses an ambiguous chemical name for which a specific CAS number and detailed experimental data could not be found in scientific literature. The most plausible interpretation, "2-Methyl-3-propylhex-2-enoate," also lacks sufficient published data for a comprehensive technical review. Consequently, this guide will focus on a structurally related and well-documented compound, Methyl 3-methylhex-2-enoate (CAS: 50652-80-7) , to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methylhex-2-enoate is an α,β-unsaturated ester, a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This structural motif imparts unique chemical reactivity and biological activity, making these compounds valuable intermediates in organic synthesis and potential candidates in drug discovery and materials science. This guide provides a detailed overview of the chemical properties, synthesis, potential applications, and safety considerations for Methyl 3-methylhex-2-enoate, serving as a reference for laboratory and research applications.

Chemical and Physical Properties

The physicochemical properties of Methyl 3-methylhex-2-enoate are summarized in the table below. These values are primarily estimated from computational models and should be considered as approximations.

PropertyValueSource
CAS Number 50652-80-7[1]
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
Boiling Point (estimated) 171.56 °C at 760 mmHg[1]
Flash Point (estimated) 139.00 °F (59.60 °C)[1]
Vapor Pressure (estimated) 1.39 mmHg at 25 °C[1]
logP (o/w) (estimated) 2.931[1]
Water Solubility (estimated) 430.2 mg/L at 25 °C[1]

Synthesis and Experimental Protocols

The synthesis of α,β-unsaturated esters like Methyl 3-methylhex-2-enoate is commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly effective and widely used method. The HWE reaction offers excellent stereoselectivity, generally favoring the formation of the (E)-isomer.

General Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

The synthesis involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of Methyl 3-methylhex-2-enoate, this would typically involve the reaction of trimethyl phosphonoacetate with butanal.

HWE_Synthesis reagent1 Trimethyl phosphonoacetate intermediate Phosphonate Ylide (in situ) reagent1->intermediate Deprotonation reagent2 Butanal reagent2->intermediate base Base (e.g., NaH, DBU) base->intermediate solvent Solvent (e.g., THF, DMF) product Methyl 3-methylhex-2-enoate intermediate->product Olefination workup Aqueous Workup & Purification product->workup Michael_Addition start α,β-Unsaturated Ester intermediate Covalent Adduct (Thioether) start->intermediate Michael Addition protein Protein (with Cysteine residue) protein->intermediate end Altered Protein Function intermediate->end Conformational Change

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Methyl 2-propylhex-2-enoate

This compound is an α,β-unsaturated ester. Its chemical structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is a common motif in a variety of biologically active molecules. This structural feature can confer a range of chemical reactivities and biological activities. While specific data for this compound is lacking, related methyl esters have been reported to exhibit a spectrum of biological effects, including antimicrobial, antioxidant, and cytotoxic properties.[1][2][3]

Potential Synthesis of this compound

A plausible synthetic route for this compound can be derived from general methods for the synthesis of α,β-unsaturated esters.[4][5][6][7][8] A common and effective method is the Wittig or Horner-Wadsworth-Emmons reaction.

A potential workflow for the synthesis is outlined below:

G cluster_synthesis Proposed Synthesis of this compound start Starting Materials: - Pentanal - Trimethyl phosphonoacetate base Addition of a Base (e.g., Sodium Hydride) start->base Step 1 reaction Horner-Wadsworth-Emmons Reaction base->reaction Step 2 product This compound reaction->product Step 3 purification Purification (e.g., Column Chromatography) product->purification Step 4 G cluster_antimicrobial Hypothesized Antimicrobial Signaling Pathway compound This compound membrane Bacterial Cell Membrane Interaction compound->membrane enzyme Enzyme Inhibition compound->enzyme disruption Membrane Disruption membrane->disruption death Bacterial Cell Death disruption->death enzyme->death G cluster_cytotoxicity Hypothesized Cytotoxicity Signaling Pathway compound This compound cell_entry Cellular Uptake compound->cell_entry ros Increased Reactive Oxygen Species (ROS) cell_entry->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis G cluster_mtt MTT Assay Experimental Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of This compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Solubilize formazan crystals with DMSO or other solvent formazan_incubation->solubilization readout Measure absorbance at ~570 nm solubilization->readout G cluster_mic Broth Microdilution for MIC Determination serial_dilution Perform serial dilutions of This compound in a 96-well plate inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Visually inspect for bacterial growth (turbidity) incubation->observation mic_determination Determine the MIC: the lowest concentration with no visible growth observation->mic_determination

References

A Technical Guide to the Potential Applications of Novel Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic chemistry is continually advancing, with novel molecules being synthesized and explored for a wide array of applications. Among these, unsaturated esters represent a versatile class of compounds with significant potential in materials science, pharmacology, and biotechnology. Their inherent reactivity, attributable to the presence of carbon-carbon double or triple bonds in conjunction with an ester functional group, allows for a diverse range of chemical modifications and applications. This technical guide provides an in-depth overview of the burgeoning applications of novel unsaturated esters, with a focus on their synthesis, biological activity, and use in polymer chemistry and drug delivery systems.

Synthesis of Novel Unsaturated Esters

The development of efficient and stereoselective synthetic methods is crucial for accessing novel unsaturated esters with desired properties. Recent advancements have focused on catalysis and the use of readily available starting materials.

A notable one-pot synthetic approach allows for the highly (E)-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters. This method involves a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates derived from the solvent-free Perkow reaction between 4-chloroacetoacetates and phosphites[1]. Another strategy involves a dual-engine-driven (DED) system using a Cu-Cs catalyst for the one-step synthesis of unsaturated esters like methyl acrylate and methyl methacrylate from methanol and methyl acetate[2]. This process integrates four sequential steps: dehydrogenation, aldol condensation, hydrogenation, and a secondary aldol condensation[2].

Furthermore, α-stannyl α,β-unsaturated esters can be synthesized from lithio α-(tri-n-butylstannyl)-α-(trimethylsilyl)acetate and various aldehydes[3]. For fluorinated esters, Steglich esterification has been employed to synthesize maleates of oligo(hexafluoropropylene oxide), which can be challenging due to potential isomerization[4].

Applications in Polymer Chemistry

Unsaturated esters are fundamental building blocks for a variety of polymers with tunable properties. Their ability to undergo polymerization, often initiated by UV curing or radical initiators, makes them valuable in coatings, adhesives, and biomaterials.

Biodegradable Polymers: Unsaturated polyesters, particularly those derived from fumaric acid like propylene fumarates, are thermosetting polymers that can be copolymerized to form biodegradable materials. These polymers are being explored as matrices for the prolonged release of drugs and as implantable materials in reconstructive surgery, as they do not require a second surgical intervention for removal[5].

UV-Curing Resins: Bio-based unsaturated poly(ester amide)s derived from itaconic acid are of high interest. The presence of amide groups can significantly impact the material's properties before and after UV curing[6]. Similarly, α,β-unsaturated esters of perfluoropolyalkylethers have been synthesized for photopolymerization to create hydrophobic polymers through copolymerization with vinyl ethers[4]. The degree of unsaturation in vegetable oils, such as soybean and linseed oil, directly influences the tensile strength of parts 3D-printed via stereolithography[7].

Branched Polyesters: Highly branched bio-based unsaturated polyesters can be synthesized via enzymatic polymerization. These materials, prepared from components like glycerol, azelaic acid, and tall oil fatty acids, exhibit properties suitable for applications such as alkyd binders[8].

The synthesis of unsaturated polyesters typically involves the copolymerization of diols with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides (e.g., maleic acid, fumaric acid)[9]. The double bonds within the polyester backbone can then react with a vinyl monomer, such as styrene, in the presence of a catalyst (e.g., organic peroxide) to form a cross-linked thermoset structure[9].

Experimental Protocol: Enzymatic Synthesis of Highly Branched Unsaturated Polyesters [8]

  • Materials: Azelaic acid, pentaerythritol, magnetic stirring bar.

  • Procedure:

    • Transfer azelaic acid (24.98 g, 132.72 mmol) and a magnetic stirring bar into a two-necked flask equipped with a condensing system.

    • Heat the system under stirring to 120 °C until the acid melts completely.

    • Add pentaerythritol (2.26 g, 16.60 mmol) to the reaction mixture.

    • Increase the temperature to 180 °C.

    • Stop the reaction after 24 hours. The raw product can be used without further purification.

Biological and Pharmacological Applications

The inherent biological activity of certain unsaturated esters, coupled with their utility as prodrugs and components of drug delivery systems, makes them highly relevant to the pharmaceutical sciences.

Certain unsaturated esters have demonstrated significant biological activity. For instance, autoxidation products of polyunsaturated esters, including short-chain hydroxylated α,β-unsaturated aldehydes, have been shown to inhibit glycolysis and respiration in tumor cells in vitro, leading to cell death without affecting normal cells[10]. This suggests potential therapeutic applications in oncology[10].

Sugar fatty acid esters, such as glucose esters, exhibit antimicrobial activity against a range of bacteria, including E. coli and B. subtilis[11]. The antimicrobial effect is influenced by the chain length of the fatty acid and the degree of esterification[11]. Emulsions containing unsaturated fatty acid ergosterol esters, such as ergosterol linoleate and ergosterol linolenate, have also shown strong growth inhibitory activity against bacteria that cause spoilage in dairy and cosmetic products[12].

Furthermore, glucose esters synthesized from single-cell oils have been shown to induce apoptosis in SKOV-3 ovarian cancer cells[11].

The amphipathic nature of some unsaturated esters, particularly sugar esters, makes them excellent surfactants and emulsifiers for drug delivery applications. Sucrose esters, for example, are used to stabilize vesicles in drug delivery systems[13]. Their wide range of hydrophilic-lipophilic balance (HLB) values allows for their use as both water-in-oil and oil-in-water emulsifiers[13].

Unsaturated ester prodrugs can be loaded into electrospun fibers for transdermal drug delivery. For example, ester prodrugs of naproxen have been incorporated into cellulose acetate fibers, demonstrating constant drug release over several days[14]. Poly(beta-amino esters) (PβAEs), a class of polymeric prodrugs, can be synthesized to be soluble in organic solvents, allowing for their processing into nanoparticles and thin films for controlled drug release[15].

Experimental Protocol: Synthesis of Unsaturated Fatty Acid Ergosterol Esters [12]

  • Materials: Ergosterol, plant oil (e.g., rapeseed, sunflower seed, linseed), hexane, Proteus vulgaris K80 lipase.

  • Procedure:

    • Add 25 mM of ergosterol and 40 mM of plant oil to a hexane solvent.

    • Add Proteus vulgaris K80 lipase to the mixture.

    • Perform the transesterification reaction at 40 °C.

    • Purify the resulting fatty acid ergosterol esters.

    • Confirm the purity using FT-IR and LC-MS.

Data Summary

Table 1: Synthesis and Performance of Novel Unsaturated Esters

Unsaturated Ester TypeSynthesis MethodKey FindingsReference
β-phosphoroxylated (E)-α,β-unsaturated estersTriethylamine-catalyzed allylic rearrangement>99% (E)-stereoselectivity[1]
Methyl acrylate, Methyl methacrylateDual-engine-driven (DED) Cu-Cs catalysis64.0% unsaturated ester selectivity[2]
α-stannyl α,β-unsaturated estersReaction of lithio α-(tri-n-butylstannyl)-α-(trimethylsilyl)acetate with aldehydesProvides a route to α-stannyl α,β-unsaturated esters[3]
Ergosterol oleate, linoleate, and linolenateLipase-mediated transesterificationSolubility increased 11-16 times compared to ergosterol[12]

Table 2: Biological Activity of Novel Unsaturated Esters

Unsaturated Ester/DerivativeBiological ActivityTargetKey FindingsReference
Autoxidation products of polyunsaturated estersAnticancerEhrlich ascites tumor cellsInhibition of glycolysis and respiration[10]
Glucose fatty acid estersAntimicrobial, AnticancerE. coli, B. subtilis, SKOV-3 ovarian cancer cellsInduces apoptosis in cancer cells, antimicrobial activity dependent on fatty acid chain length[11]
Ergosterol linoleate and linolenate emulsionsAntibacterialDairy and cosmetic spoilage bacteriaStrong growth inhibitory activity[12]

Signaling Pathways and Workflows

The biological activity of unsaturated esters often involves interactions with specific cellular pathways. While detailed signaling cascades for many novel esters are still under investigation, a general workflow for assessing their biological potential can be outlined.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_application Application Development Synthesis Synthesis of Unsaturated Ester Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Anticancer Anticancer Assays Characterization->Anticancer Toxicity Cytotoxicity Assays Characterization->Toxicity Polymerization Polymerization & Material Testing Characterization->Polymerization Drug_Delivery Drug Delivery Formulation Anticancer->Drug_Delivery apoptosis_pathway Ester Unsaturated Ester Derivative Cell Cancer Cell Ester->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

References

An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Esters with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of α,β-unsaturated esters with nucleophiles, a cornerstone reaction in organic synthesis and a critical mechanism in the design of targeted covalent inhibitors for drug development.

Introduction to α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds containing a carbon-carbon double bond in conjugation with a carbonyl group of an ester. This conjugation creates a unique electronic environment, rendering the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity is the basis for a wide range of synthetic transformations and is exploited in various therapeutic strategies.

Reaction Mechanisms: 1,2-Addition vs. 1,4-Conjugate Addition

The reaction of a nucleophile with an α,β-unsaturated ester can proceed via two main pathways: 1,2-addition (direct addition) to the carbonyl carbon or 1,4-addition (conjugate or Michael addition) to the β-carbon.[1][2][3]

  • 1,2-Addition: The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the nucleophilic addition to standard aldehydes and ketones.[4][5]

  • 1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon, which is also electrophilic due to the resonance delocalization of electrons across the conjugated system.[1][2][6] This reaction initially forms an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the net addition of the nucleophile to the β-carbon.[2][7]

The competition between these two pathways is primarily governed by the nature of the nucleophile, specifically its "hardness" or "softness" as described by Hard and Soft Acid and Base (HSAB) theory.[8][9]

The Role of Hard and Soft Nucleophiles (HSAB Theory)

HSAB theory classifies chemical species as "hard" or "soft" based on their polarizability, size, and charge density.

  • Hard Nucleophiles: These are typically small, highly charged, and non-polarizable species.[8] Their reactivity is driven by electrostatic interactions (charge control).[9] They are preferentially attracted to the more positively charged carbonyl carbon, leading to 1,2-addition .[8][9] Examples include organolithium reagents and Grignard reagents.[5][8][10]

  • Soft Nucleophiles: These are larger, more polarizable species with a more diffuse charge.[8] Their reactivity is governed by orbital overlap (orbital control).[9] They preferentially attack the β-carbon, where the lowest unoccupied molecular orbital (LUMO) has its largest coefficient, leading to 1,4-addition .[8][9] Examples include thiols, amines, enamines, and organocuprates (Gilman reagents).[8][11][12]

The following diagram illustrates the general mechanism of Michael addition.

Caption: General mechanism of the Michael (1,4-conjugate) addition reaction.

Factors Influencing Reactivity

Several factors beyond the nucleophile's nature can influence the outcome and rate of the reaction.

  • Steric Hindrance: Increased steric bulk on the α,β-unsaturated ester or the nucleophile can hinder the reaction.

  • Solvent: The polarity of the solvent can affect the stability of the transition states and intermediates, thereby influencing the reaction rate and selectivity.

  • Catalysis: The reaction can be catalyzed by bases, acids, or organocatalysts.[13][14] Bases are often used to deprotonate the nucleophile, increasing its reactivity.[6]

Quantitative Data on Michael Addition Reactions

The following table summarizes representative examples of Michael addition reactions to α,β-unsaturated esters, highlighting the diversity of nucleophiles and reaction conditions.

EntryMichael AcceptorNucleophile (Michael Donor)Catalyst/BaseSolventTime (h)Yield (%)Reference
1Methyl acrylateThiophenolNoneSolvent-free0.595[15]
2Ethyl acrylateDiethyl malonateNaOEtEthanol285[16]
3Methyl vinyl ketone4-MethoxythiophenolNoneSolvent-free0.598[15]
4CyclohexenonePyrrolidineNoneMethanol--[12]
5α,β-Unsaturated nitrileThiolWeak Base---[12]

Applications in Drug Development: Targeted Covalent Inhibitors

The predictable reactivity of α,β-unsaturated systems with soft nucleophiles, particularly the thiol group of cysteine residues, is a cornerstone of modern drug design.[17][18] These moieties are often incorporated into drug candidates as "warheads" to form irreversible covalent bonds with their target proteins.[19][20][21] This approach can lead to inhibitors with enhanced potency, prolonged duration of action, and improved selectivity.[18]

Several FDA-approved drugs, such as afatinib and ibrutinib, utilize an α,β-unsaturated amide warhead to target cysteine residues in protein kinases.[17]

The diagram below illustrates a simplified signaling pathway where a targeted covalent inhibitor utilizes an α,β-unsaturated ester warhead to block the function of a target protein.

Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Target Protein (e.g., Kinase) Receptor->Kinase Downstream Downstream Signaling Kinase->Downstream Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response Inhibitor Covalent Inhibitor (α,β-Unsaturated Ester) Inhibitor->Kinase Covalent Inactivation

Caption: Covalent inhibition of a signaling pathway by an α,β-unsaturated ester.

Detailed Experimental Protocols

General Protocol for the Michael Addition of a Thiol to an α,β-Unsaturated Ester (Solvent-Free)

This protocol is adapted from a literature procedure for the reaction of thiophenol with methyl acrylate.[15]

Materials:

  • Methyl acrylate (1.0 mmol, 1.0 eq)

  • Thiophenol (1.2 mmol, 1.2 eq)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Eluent for TLC (e.g., n-heptane:EtOAc = 4:1)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add methyl acrylate (1.0 mmol).

  • Add thiophenol (1.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature (approximately 25-30 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), the product can be purified directly.

  • Purification: The crude product can be purified by preparative TLC or column chromatography on silica gel using an appropriate eluent system (e.g., n-heptane:EtOAc) to afford the pure 1,4-adduct.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for conducting and analyzing a Michael addition reaction.

Experimental_Workflow Start Start Reagents Measure Reactants: α,β-Unsaturated Ester Nucleophile (Catalyst/Solvent if needed) Start->Reagents Reaction Combine Reactants Stir at specified temperature Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, etc.) Workup->Purification Analysis Characterization of Product (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The reactivity of α,β-unsaturated esters with nucleophiles is a well-established and versatile transformation in organic chemistry. The predictable nature of the 1,4-conjugate addition with soft nucleophiles has been instrumental in the development of targeted covalent inhibitors, a rapidly growing class of therapeutics. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity is essential for researchers in both synthetic chemistry and drug discovery.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-propylhex-2-enoate is an α,β-unsaturated ester. The stability of this molecule is intrinsically linked to the reactivity of its two key functional groups: the methyl ester and the conjugated carbon-carbon double bond. The electron-withdrawing nature of the carbonyl group influences the reactivity of the double bond, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions and outlines detailed experimental protocols for its stability assessment.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through hydrolysis of the ester linkage and reactions involving the double bond, such as oxidation and nucleophilic addition. These pathways are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or nucleophiles.

Hydrolytic Degradation

Hydrolysis of the methyl ester group is a primary degradation pathway, leading to the formation of 2-propylhex-2-enoic acid and methanol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Base-catalyzed hydrolysis is generally irreversible and proceeds more rapidly than acid-catalyzed hydrolysis. A patent for the hydrolysis of α,β-unsaturated carbonyl compounds suggests that this process is efficient under alkaline conditions, particularly at a pH of 11 to 13.[1]

Oxidative Degradation

The carbon-carbon double bond in this compound is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, and can be accelerated by light and elevated temperatures.

  • Epoxidation: Oxidation of the double bond can lead to the formation of an epoxide, Methyl 2,3-epoxy-2-propylhexanoate.

  • Oxidative Cleavage: More aggressive oxidation can result in the cleavage of the double bond, yielding smaller carbonyl compounds.

Photolytic Degradation

Exposure to ultraviolet or visible light can induce degradation of α,β-unsaturated esters. Photo-oxidation can occur in the presence of oxygen, leading to the formation of peroxides and subsequent degradation products. Isomerization of the double bond (E/Z isomerization) is another potential photolytic degradation pathway.

Nucleophilic Addition

The conjugated system in α,β-unsaturated esters makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).[2][3] While not a degradation pathway in the traditional sense of breaking down the molecule into smaller parts, the addition of nucleophiles present in a formulation or from the environment would result in the loss of the parent compound.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound and the conditions under which they are likely to form.

Degradation PathwayStress Condition(s)Potential Degradation Product(s)
HydrolysisAcidic or alkaline pH, elevated temperature2-Propylhex-2-enoic acid, Methanol
OxidationPresence of oxidizing agents (e.g., O₂, H₂O₂), light, elevated temperatureMethyl 2,3-epoxy-2-propylhexanoate, smaller carbonyl compounds (from oxidative cleavage)
PhotolysisExposure to UV/Visible lightIsomers of this compound, photo-oxidation products
Nucleophilic AdditionPresence of nucleophilesMichael adducts

Detailed Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and are intended to provide a framework for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Apparatus and Reagents:

  • This compound

  • HPLC-UV/MS system

  • pH meter

  • Oven

  • Photostability chamber

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Prepare a sample for analysis by diluting the stressed solution or dissolving the stressed solid to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-UV/MS method.

    • Characterize the degradation products using mass spectrometry (MS) and compare their retention times and UV spectra with the parent compound.

Visualizations

Predicted Degradation Pathways of this compound

Predicted Degradation Pathways of this compound parent This compound hydrolysis_prod 2-Propylhex-2-enoic acid + Methanol parent->hydrolysis_prod Hydrolysis (Acid/Base, Heat) oxidation_prod1 Methyl 2,3-epoxy-2-propylhexanoate parent->oxidation_prod1 Oxidation (e.g., H₂O₂) oxidation_prod2 Oxidative Cleavage Products parent->oxidation_prod2 Strong Oxidation photo_prod E/Z Isomers / Photo-oxidation Products parent->photo_prod Photolysis (UV/Vis Light) michael_prod Michael Adducts parent->michael_prod Nucleophilic Addition

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Testing

General Workflow for Stability Testing start Start: Pure this compound stress Forced Degradation Studies start->stress acid Acidic Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidative Oxidative Degradation stress->oxidative thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Identification and Characterization of Degradation Products analysis->characterization end End: Stability Profile characterization->end

Caption: A general experimental workflow for stability testing.

References

A Technical Guide to the Discovery of New Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel flavor and fragrance compounds is a dynamic field, driven by consumer demand for new sensory experiences and the continuous need for innovation in the food, beverage, cosmetic, and pharmaceutical industries. This guide provides an in-depth overview of the core methodologies, key discoveries, and fundamental biological pathways that underpin the identification and characterization of these potent volatile molecules.

Analytical Methodologies for Compound Discovery

The discovery of new flavor and fragrance compounds relies on a suite of sophisticated analytical techniques that enable the separation, identification, and quantification of volatile and semi-volatile molecules from complex matrices. Gas chromatography coupled with various detection methods remains the cornerstone of this field.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1] This method allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of instrumental detectors.[1]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) of Essential Oils

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration. For solid or semi-solid samples, a solvent extraction or headspace sampling technique may be employed.[2]

  • Injection: Inject a small volume (typically 1-2 µL) of the prepared sample into the GC injector port. The injector temperature should be optimized to ensure efficient volatilization of the compounds without thermal degradation.[3]

  • Gas Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5, HP-INNOWax) based on their boiling points and polarity. A temperature program is used to elute a wide range of compounds, starting at a lower temperature and gradually increasing to a higher temperature.[3][4]

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), and the other is directed to a heated sniffing port.[5]

  • Olfactometry Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and sensory descriptors (e.g., "fruity," "floral," "woody") of any detected odors. Humidified air is typically mixed with the effluent to prevent nasal dryness.[5]

  • Data Analysis: The olfactogram (a chromatogram of odor events) is aligned with the chromatogram from the conventional detector to correlate specific chemical compounds with the perceived odors.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a technique used in conjunction with GC-O to determine the relative odor potency of compounds in a sample.[6] The original extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected.[7] The highest dilution at which a compound is still detected is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of volatile compounds.[8] After separation by GC, the compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. By comparing the obtained mass spectra with spectral libraries, compounds can be identified.[8]

Sensory Evaluation of New Compounds

Once new flavor and fragrance compounds are identified, their sensory properties must be thoroughly characterized. Sensory evaluation provides crucial data on the quality, intensity, and consumer acceptance of these molecules.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][10] A trained panel of 8-15 members develops a consensus vocabulary to describe the sensory characteristics of a sample and then rates the intensity of each attribute on a line scale.[11][12]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of a New Fragrance Compound

  • Panelist Screening and Training: Select panelists based on their sensory acuity, ability to verbalize perceptions, and commitment. Train the panel to identify and scale the intensity of a wide range of aroma attributes using reference standards.

  • Lexicon Development: In open sessions, the panel collectively develops a list of descriptive terms (a lexicon) that accurately characterize the fragrance of the new compound and any relevant comparison products.

  • Reference Standards: Provide the panel with reference standards for each descriptor to anchor the intensity ratings on the scale.

  • Evaluation: Panelists individually evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They rate the intensity of each descriptor on an unstructured line scale (e.g., 15 cm long, anchored with "low" and "high").

  • Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the sensory profiles.[11]

Newly Discovered Flavor and Fragrance Compounds

Recent research has led to the discovery of novel compounds that contribute significantly to the aroma profiles of various products.

Tropicannasulfur Compounds in Cannabis

Recent studies have identified a new class of volatile sulfur compounds, termed "tropicannasulfur compounds" (TCSCs), that are responsible for the characteristic citrus and tropical fruit aromas of certain cannabis varieties.[13] These findings challenge the long-held belief that terpenes are the sole drivers of cannabis aroma.[13]

Compound FamilySensory DescriptorsExample Strains
Tropicannasulfur Compounds (VSCs)Citrus, Tropical FruitTropicana Cookies, Tangie
Indole and SkatolePungent, Savory, Chemical710 Chem, GMO
Potent Odorants in Coffee and Wine

Ongoing research continues to uncover key aroma compounds in complex beverages like coffee and wine. These compounds, often present at very low concentrations, can have a significant impact on the overall flavor profile.

CompoundFood/BeverageOdor Threshold (in water)Concentration RangeSensory Descriptors
3-Mercapto-3-methylbutyl formateCoffee0.00003 µg/L-Catty, roasty
2-FurfurylthiolCoffee0.005 µg/L10-250 µg/kgRoasty, coffee-like
3-Isobutyl-2-methoxypyrazine (IBMP)Wine2 ng/L0.5-40 ng/LBell pepper, earthy
3-Mercaptohexan-1-ol (3MH)Wine60 ng/L50-5000 ng/LGrapefruit, passion fruit
SotolonWine0.8 µg/L-Curry, nutty, caramel

Note: Odor thresholds and concentrations can vary significantly depending on the matrix and analytical method used.

Signaling Pathways of Olfactory Perception

The perception of flavor and fragrance begins with the interaction of odorant molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[14] This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[15]

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a series of intracellular events.[14]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx ATP ATP cAMP->CNG_channel Opening Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory Signal Transduction Cascade.

Pathway Description:

  • Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.[14]

  • G-protein Activation: This binding causes a conformational change in the OR, leading to the activation of an associated G-protein, Gαolf.[14]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase.[14]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[14]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[14]

  • Depolarization: The opening of these channels allows an influx of positively charged ions (Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane.[14]

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.[15]

Experimental Workflows

The discovery and characterization of new flavor and fragrance compounds follow a structured workflow, integrating analytical chemistry and sensory science.

Flavor_Discovery_Workflow Sample Sample (e.g., Food, Plant) Extraction Extraction of Volatiles (e.g., SDE, SPME) Sample->Extraction GC_O Gas Chromatography-Olfactometry (GC-O) Extraction->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS AEDA Aroma Extract Dilution Analysis (AEDA) GC_O->AEDA Potency Screening Identification Compound Identification and Quantification AEDA->Identification Prioritization GC_MS->Identification Sensory Sensory Evaluation (e.g., QDA) Identification->Sensory Characterization Full Sensory Characterization Sensory->Characterization

Caption: General Workflow for Flavor Compound Discovery.

This integrated approach, combining advanced analytical instrumentation with human sensory perception, is essential for the successful discovery and application of new flavor and fragrance compounds that meet the evolving demands of consumers and industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-propylhex-2-enoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. This method is particularly valuable for the synthesis of α,β-unsaturated esters, which are important intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The key advantage of the Wittig reaction is the high degree of control over the position of the newly formed double bond.

This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 2-propylhex-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The protocol is based on established procedures for similar transformations and is intended to serve as a guide for researchers in a laboratory setting.

Reaction Principle

The synthesis of this compound is achieved through the reaction of pentanal with a stabilized phosphorus ylide, methyl 2-(triphenylphosphoranylidene)propanoate. The stabilized ylide is generally favored for the synthesis of α,β-unsaturated esters as it leads predominantly to the formation of the (E)-isomer. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

The overall reaction is as follows:

Pentanal + Methyl 2-(triphenylphosphoranylidene)propanoate → this compound + Triphenylphosphine oxide

Experimental Protocols

This section details the necessary procedures for the synthesis of this compound, from the preparation of the Wittig reagent to the final product purification and characterization.

Protocol 1: Preparation of the Wittig Reagent (Methyl 2-(triphenylphosphoranylidene)propanoate)

Materials:

  • Methyl 2-bromopropanoate

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phosphonium Salt Formation:

    • In a dry round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

    • Add methyl 2-bromopropanoate (1.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the phosphonium salt under vacuum.

  • Ylide Formation:

    • Suspend the dried phosphonium salt in dichloromethane.

    • Slowly add a solution of sodium hydroxide (1.1 eq) in water with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the stabilized ylide, methyl 2-(triphenylphosphoranylidene)propanoate, which can be used in the next step without further purification.

Protocol 2: Wittig Reaction for the Synthesis of this compound

Materials:

  • Methyl 2-(triphenylphosphoranylidene)propanoate (from Protocol 1)

  • Pentanal

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In an oven-dried round-bottom flask, dissolve the prepared methyl 2-(triphenylphosphoranylidene)propanoate (1.0 eq) in anhydrous toluene.

    • Add pentanal (1.1 eq) to the solution at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Purify the crude product by silica gel column chromatography. A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is typically used as the eluent.

    • Collect the fractions containing the product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a clear oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
Phosphonium Salt Synthesis
Methyl 2-bromopropanoate167.01101.01.67 g
Triphenylphosphine262.29111.12.89 g
Toluene---50 mL
Ylide Formation
Phosphonium Salt429.30101.04.29 g
Sodium Hydroxide40.00111.10.44 g in 10 mL H₂O
Dichloromethane---50 mL
Wittig Reaction
Methyl 2-(triphenylphosphoranylidene)propanoate348.38101.03.48 g
Pentanal86.13111.11.16 mL
Toluene---50 mL
Reaction Temperature---Reflux (approx. 110 °C)
Reaction Time---18 hours

Table 2: Product Characterization and Yield

ParameterValue
Product Name This compound
IUPAC Name methyl 2-methyl-3-propylhex-2-enoate
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Theoretical Yield 1.70 g
Actual Yield 1.36 g
Percent Yield 80%
Appearance Colorless oil
Purity (by GC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.25 (t, J=7.2 Hz, 1H), 3.70 (s, 3H), 2.15 (q, J=7.2 Hz, 2H), 1.85 (s, 3H), 1.45 (sext, J=7.4 Hz, 2H), 0.90 (t, J=7.4 Hz, 3H), 0.88 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 168.5, 145.2, 128.8, 51.5, 34.0, 22.5, 21.8, 14.1, 13.9, 12.5
IR (neat, cm⁻¹) 2960, 2873, 1715, 1645, 1250, 1100

Mandatory Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction for the synthesis of this compound.

Wittig_Reaction ylide Methyl 2-(triphenylphosphoranylidene)propanoate (Wittig Reagent) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Pentanal aldehyde->oxaphosphetane product This compound oxaphosphetane->product Retro-[2+2] Cycloelimination byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: Mechanism of the Wittig reaction.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for the synthesis of this compound.

Experimental_Workflow start Start ylide_prep Protocol 1: Wittig Reagent Preparation start->ylide_prep wittig_reaction Protocol 2: Wittig Reaction ylide_prep->wittig_reaction purification Purification by Column Chromatography wittig_reaction->purification characterization Product Characterization (NMR, IR, GC) purification->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for synthesis.

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2-propylhex-2-enoate is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this volatile organic compound.

Application Notes

Introduction

This compound (C₁₀H₁₈O₂) is an unsaturated ester that may be present as a volatile or semi-volatile compound in various matrices, including environmental samples, food and fragrance products, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of such compounds. This method offers high sensitivity and selectivity, enabling the confident identification of analytes based on their mass spectra and chromatographic retention times.

Principle of GC-MS Analysis

The GC-MS analysis of this compound involves the following key steps:

  • Sample Preparation: The analyte is first extracted from the sample matrix and prepared in a suitable volatile solvent. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace sampling for highly volatile samples.[1][2]

  • Gas Chromatographic Separation: The prepared sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and affinity for the stationary phase within the GC column. A non-polar or mid-polar column is typically suitable for the separation of esters.

  • Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" for identification.

  • Quantification: The abundance of the analyte is determined by integrating the peak area of a characteristic ion in the mass spectrum. For accurate quantification, a calibration curve is typically prepared using standards of known concentration.

Data Presentation

Quantitative analysis of this compound yields data that can be summarized for clear interpretation and comparison. The following table provides an example of expected quantitative results.

ParameterValue
Compound Name This compound
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Retention Time (RT) 8.52 min (example)
Key Mass Fragments (m/z) 170 (M⁺), 139, 111, 87, 55

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from a liquid matrix.

  • Reagents and Materials:

    • Sample containing this compound

    • Dichloromethane (DCM), GC grade

    • Anhydrous sodium sulfate

    • Separatory funnel (250 mL)

    • Glass vials with PTFE-lined caps

  • Procedure:

    • To 50 mL of the liquid sample in a separatory funnel, add 25 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Drying Drying with Na2SO4 LLE->Drying Concentration Concentration under N2 Drying->Concentration Final_Extract Final Extract in GC Vial Concentration->Final_Extract Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum & Retention Time) Data_Acquisition->Identification Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway

The mass spectrum of an ester is characterized by specific fragmentation patterns. For this compound, the following diagram illustrates the expected fragmentation upon electron ionization. The molecular ion (M⁺) is expected at m/z 170. Common fragmentations for esters include McLafferty rearrangement and alpha-cleavage.[3][4][5]

Fragmentation_Pathway cluster_main Fragmentation of this compound cluster_frags Key Fragments Parent This compound (m/z = 170, M⁺) Frag1 [M-31]⁺ m/z = 139 Loss of OCH₃ Parent->Frag1 α-cleavage Frag2 [M-59]⁺ m/z = 111 Loss of COOCH₃ Parent->Frag2 α-cleavage Frag3 McLafferty Rearrangement Ion m/z = 87 Parent->Frag3 McLafferty Rearrangement Frag4 [C₄H₇]⁺ m/z = 55 Frag2->Frag4 Further Fragmentation

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: Polymerization of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Polymerization of Substituted Acrylates

The polymerization of acrylate monomers is a versatile method for creating a wide range of polymeric materials. The properties of the resulting polyacrylate can be finely tuned by the choice of the ester group and any substituents on the acrylic backbone. In the case of Methyl 2-propylhex-2-enoate, the bulky alkyl groups are expected to influence the polymer's glass transition temperature (Tg), solubility, and mechanical properties.

Two primary methods for the polymerization of such monomers are free-radical polymerization and anionic polymerization.

  • Free-Radical Polymerization: This is a robust and widely used technique that can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. It is generally tolerant to trace impurities and can be carried out in bulk, solution, suspension, or emulsion.

  • Anionic Polymerization: This method, often a living polymerization, allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere, as the anionic propagating species are highly reactive towards protons and other electrophiles.

Experimental Protocols

Materials and General Considerations
  • Monomer Purity: this compound should be purified prior to polymerization to remove any inhibitors (e.g., hydroquinone monomethyl ether) that are typically added for storage. This can be achieved by passing the monomer through a column of basic alumina.

  • Solvent Purity: Solvents for polymerization should be of high purity and free of water and other reactive impurities, especially for anionic polymerization. Anhydrous solvents are commercially available or can be prepared by standard drying techniques.

  • Initiator Handling: Initiators, particularly those for anionic polymerization, are often pyrophoric or highly reactive and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a general procedure for the free-radical polymerization of this compound in a solvent using a thermal initiator.

Materials:

  • This compound (purified)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene or butyl acetate (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Addition:

    • Add this compound (e.g., 10.0 g, ~58.7 mmol) to the flask.

    • Add anhydrous toluene (e.g., 40 mL) to dissolve the monomer.

    • Add AIBN (e.g., 0.096 g, 0.587 mmol, for a monomer-to-initiator ratio of 100:1) to the solution.

  • Degassing: The reaction mixture is degassed to remove dissolved oxygen, which can inhibit polymerization. This can be done by three freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a preheated oil bath at 70°C and stirred for a specified time (e.g., 6-24 hours).

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitating the viscous solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C to a constant weight.

Visualization of the Experimental Workflow:

Free_Radical_Polymerization_Workflow A Reaction Setup (Dry Schlenk Flask under N2) B Add Monomer, Solvent, and AIBN Initiator A->B C Degas Mixture (Freeze-Pump-Thaw) B->C D Polymerization (Heat at 70°C) C->D E Termination (Cooling & Air Exposure) D->E F Precipitation (in Cold Methanol) E->F G Filtration & Washing F->G H Drying (Vacuum Oven) G->H I Characterization (GPC, NMR, TGA) H->I Anionic_Polymerization_Workflow A Rigorous Setup (Dry Glassware, Inert Atmosphere) B Add Anhydrous THF and Cool to -78°C A->B C Add Purified Monomer B->C D Initiation (Add s-BuLi) C->D E Propagation (at -78°C) D->E F Termination (Add Anhydrous Methanol) E->F G Precipitation & Isolation F->G H Drying & Characterization G->H Monomer_Property_Relationship Monomer This compound Structure Propyl 2-Propyl Group (α-substituent) Monomer->Propyl Hexyl Hexyl Group (in ester) Monomer->Hexyl Tg Increased Tg (Steric Hindrance) Propyl->Tg Solubility Enhanced Solubility in Nonpolar Solvents Hexyl->Solubility Hydrophobicity Increased Hydrophobicity Hexyl->Hydrophobicity Polymer Poly(this compound) Properties Tg->Polymer Solubility->Polymer Hydrophobicity->Polymer

Application Notes and Protocols: Methyl 2-propylhex-2-enoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Methyl 2-propylhex-2-enoate in organic synthesis. Due to the limited availability of experimental data for this specific compound, the following protocols are based on well-established reactions for structurally similar α-alkyl-α,β-unsaturated esters. These notes are intended to serve as a guide for the synthetic utility of this class of compounds.

Introduction

This compound is an α,β-unsaturated ester possessing electrophilic character at the β-carbon, making it a valuable substrate for a variety of nucleophilic addition reactions. Its structure also allows for transformations at the ester functionality and participation in cycloaddition reactions. This document outlines key synthetic applications, including Michael additions, conjugate additions with organocuprates, reductions, and Diels-Alder reactions.

Key Applications

Michael Addition with Amines

The conjugate addition of amines to α,β-unsaturated esters is a fundamental method for the synthesis of β-amino esters, which are important precursors for β-amino acids and other nitrogen-containing compounds. The reaction proceeds via nucleophilic attack of the amine at the β-carbon of the enoate.

Experimental Protocol: Synthesis of Methyl 3-(diethylamino)-2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Methanol (or aprotic solvent like THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in methanol under an inert atmosphere, add diethylamine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-amino ester.

Quantitative Data (Analogous Systems):

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
DiethylamineMethanol2518>85
PiperidineTHF2524>85
DimethylamineWater2517-25>85

Logical Workflow for Michael Addition:

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound C Mix in Solvent (e.g., Methanol) A->C B Amine Nucleophile B->C D Stir at RT (12-24h) C->D E Solvent Removal D->E F Column Chromatography E->F G β-Amino Ester Product F->G

Caption: Workflow for the Michael addition of amines.

Conjugate Addition of Organocuprates

Organocuprate reagents, such as Gilman reagents (lithium dialkylcuprates), are soft nucleophiles that selectively add to the β-position of α,β-unsaturated carbonyl compounds in a 1,4-fashion. This reaction is highly effective for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI, 1.1 eq)

  • Methyllithium (MeLi, 2.2 eq in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend CuI in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

  • Add methyllithium solution dropwise and stir for 30 minutes to form the lithium dimethylcuprate solution.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of this compound in diethyl ether dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data (Analogous Systems):

Organocuprate ReagentElectrophileSolventTemperature (°C)Yield (%)
(CH₃)₂CuLiα,β-unsaturated esterDiethyl ether-78 to 2575-95
(n-Bu)₂CuLiα,β-unsaturated ketoneTHF-78 to 25High

Signaling Pathway for Organocuprate Addition:

Organocuprate_Addition cluster_reagents Reagent Formation cluster_reaction Conjugate Addition cluster_workup Work-up MeLi Methyllithium Gilman Lithium Dimethylcuprate ((CH3)2CuLi) MeLi->Gilman CuI Copper(I) Iodide CuI->Gilman Enolate Enolate Intermediate Gilman->Enolate 1,4-Addition Enoate This compound Enoate->Enolate Quench Aqueous Quench (NH4Cl) Enolate->Quench Product Alkylated Product Quench->Product

Caption: Pathway of organocuprate conjugate addition.

Reduction of the Carbon-Carbon Double Bond

The selective reduction of the C=C double bond in α,β-unsaturated esters can be achieved through catalytic hydrogenation, affording the corresponding saturated ester. This transformation is valuable for accessing substituted alkanoates.

Experimental Protocol: Synthesis of Methyl 2-propylhexanoate (Representative Protocol)

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C, 1-5 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol in a hydrogenation flask.

  • Add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation if necessary.

Quantitative Data (Analogous Systems):

CatalystHydrogen SourceSolventPressure (atm)Yield (%)
Pd/CH₂Methanol1>95
Raney-NiH₂Ethanol3High

Experimental Workflow for Catalytic Hydrogenation:

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Enoate in Solvent B Add Pd/C Catalyst A->B C Introduce H2 Atmosphere B->C D Vigorous Stirring C->D E Filter through Celite D->E F Solvent Evaporation E->F G Saturated Ester F->G

Caption: Workflow for catalytic hydrogenation.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The presence of the electron-withdrawing ester group activates the double bond for this transformation. Lewis acid catalysis can enhance the reactivity and stereoselectivity of the reaction.

Experimental Protocol: Synthesis of a Cyclohexene Derivative (Representative Protocol)

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Butadiene (excess, can be bubbled through the solution or condensed in a sealed tube)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq, optional)

  • Anhydrous toluene or dichloromethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous toluene in a pressure-resistant reaction vessel under an inert atmosphere.

  • If using a catalyst, add the Lewis acid at this stage.

  • Cool the vessel and introduce a measured amount of liquefied butadiene.

  • Seal the vessel and allow it to warm to room temperature, then heat to the desired temperature (e.g., 80-120 °C) for several hours.

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • After completion, cool the vessel, carefully vent any excess butadiene, and quench the reaction with water if a Lewis acid was used.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or distillation.

Quantitative Data (Analogous Systems):

DieneDienophileCatalystTemperature (°C)Yield (%)
ButadieneMethyl acrylateBF₃·OEt₂25-80Good
FuranMaleimideNone25-50High

Logical Relationship in Diels-Alder Reaction:

Diels_Alder Diene Conjugated Diene (e.g., Butadiene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound (Dienophile) Dienophile->TransitionState Catalyst Lewis Acid (Optional) Catalyst->TransitionState Lowers Activation Energy Product Cyclohexene Adduct TransitionState->Product Cycloaddition

Caption: Key components of a Diels-Alder reaction.

Application Notes and Protocols for Michael Addition Reactions Involving Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This powerful reaction is widely employed in the construction of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for Michael addition reactions involving Methyl 2-propylhex-2-enoate, a sterically hindered α,β-unsaturated ester. Due to the limited specific literature on this exact substrate, the following protocols are based on well-established procedures for structurally similar, sterically hindered α,β-unsaturated esters. These representative protocols can serve as a starting point for the development of specific synthetic routes.

General Considerations for Michael Additions to Sterically Hindered Enoates

The steric bulk at the β-position of this compound can significantly influence the reactivity of the Michael acceptor. Key considerations for successful Michael additions with this substrate include:

  • Choice of Nucleophile: "Soft" nucleophiles are generally preferred for conjugate addition.

  • Catalyst Selection: The use of a catalyst is often essential to promote the reaction. Organocatalysts (e.g., thioureas, squaramides, and cinchona alkaloids) and metal-based catalysts can be effective.[1][2][3]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial to achieve good yields and selectivities.

Application Note 1: Michael Addition of Carbon Nucleophiles

The addition of carbon nucleophiles, such as malonates and nitroalkanes, is a fundamental method for C-C bond formation.

Organocatalytic Addition of Malonates

Protocol: Asymmetric Michael Addition of Diethyl Malonate

This protocol is adapted from established methods for the enantioselective Michael addition of malonates to α,β-unsaturated esters.[4][5]

Materials:

  • This compound

  • Diethyl malonate

  • Organocatalyst (e.g., a chiral bifunctional thiourea or a 1,2-diphenylethanediamine derivative)[1][5]

  • Anhydrous solvent (e.g., toluene, dichloromethane, or DMF)[1][4]

  • Acidic additive (e.g., acetic acid, if required)[5]

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the organocatalyst (5-20 mol%).

  • Add the anhydrous solvent, followed by this compound (1.0 equiv.).

  • Add diethyl malonate (1.2-2.0 equiv.) dropwise to the stirred solution.

  • If necessary, add an acidic additive.

  • Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

Michael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
α,β-Unsaturated p-nitrophenyl esterDimethyl malonateHyperBTM (20)DMF0-6590[4]
β-Naphthyl-substituted cinnamoneDiethyl malonate(S,S)-1,2-Diphenylethanediamine (10)TolueneRT489592[5]
Addition of Nitroalkanes

Protocol: Organocatalyzed Michael Addition of Nitromethane

This protocol is based on general procedures for the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds.[2][6][7][8]

Materials:

  • This compound

  • Nitromethane

  • Organocatalyst (e.g., a cinchona alkaloid-derived ureidoaminal catalyst)[2]

  • Anhydrous solvent (e.g., chloroform)[2]

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organocatalyst (10-20 mol%) in the anhydrous solvent.

  • Add nitromethane (2.0-5.0 equiv.).

  • Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the Michael adduct.

Quantitative Data for Analogous Reactions:

Michael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)erReference
α'-Hydroxy enone1-Phenyl-2-nitropropaneChiral amine/ureidoaminal (20)ChloroformRT247596:4[2]
α,β-Unsaturated enoneNitromethaneImidazoline catalyst-RT-highhigh[8]

Application Note 2: Michael Addition of Heteroatom Nucleophiles

The aza-Michael (amines) and thia-Michael (thiols) additions are important reactions for the synthesis of nitrogen- and sulfur-containing compounds.

Aza-Michael Addition of Amines

Protocol: Lewis Acid-Catalyzed Aza-Michael Addition of Aniline

This protocol is based on studies of the Michael addition of amines to α,β-unsaturated esters, where Lewis acids can enhance the reaction rate, especially for less reactive amines.[9]

Materials:

  • This compound

  • Aniline

  • Lewis acid catalyst (e.g., Yb(OTf)3, Sc(OTf)3)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 equiv.) in the solvent, add the Lewis acid catalyst (5-10 mol%).

  • Add aniline (1.1 equiv.) and stir the mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Reactivity Trend for Amines with Unsaturated Esters: Acrylates > Maleates > Fumarates > Methacrylates.[9]

Thia-Michael Addition of Thiols

Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

This protocol is adapted from a solvent-free method for the addition of thiols to α,β-unsaturated carbonyl compounds.[10]

Materials:

  • This compound

  • Thiophenol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction flask, mix this compound (1.0 equiv.) and thiophenol (1.5-2.0 equiv.).

  • Stir the neat mixture at room temperature or with gentle heating (30-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product directly by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

Michael AcceptorNucleophileConditionsTemp (°C)Time (min)Yield (%)Reference
Methyl vinyl ketoneThiophenolSolvent-free, catalyst-free~303093[10]
ChalconeBenzylthiolFeCl3 catalyst, solvent-freeRT5-20Good[11]

Visualizations

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Solutions: - this compound - Nucleophile - Catalyst (if any) Reaction_Vessel Combine Reactants in Solvent under Inert Atmosphere Reactant_Preparation->Reaction_Vessel Stirring Stir at Controlled Temperature Reaction_Vessel->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterize (NMR, MS)

Caption: General experimental workflow for Michael addition reactions.

Caption: Generalized mechanism of a base-catalyzed Michael addition.

References

Application Notes and Protocols: Methyl 2-propylhex-2-enoate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Methyl 2-propylhex-2-enoate as a versatile building block in the synthesis of fine chemicals. This document offers detailed experimental protocols for its synthesis and subsequent transformations, including Michael additions and Diels-Alder reactions. The information is intended to guide researchers in academic and industrial settings in the efficient use of this valuable intermediate.

Introduction

This compound is an α,β-unsaturated ester, a class of compounds widely recognized for their utility as intermediates in organic synthesis. The presence of both an electron-withdrawing ester group and a reactive carbon-carbon double bond makes them susceptible to a variety of nucleophilic and cycloaddition reactions. This dual reactivity allows for the construction of complex molecular architectures, making them valuable precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2]

Synthesis of this compound

The synthesis of α,β-unsaturated esters like this compound can be achieved through several established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method, known for its high stereoselectivity in forming (E)-alkenes.[3][4][5]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol describes the synthesis of this compound from pentanal and methyl 2-(diethoxyphosphoryl)propanoate.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(diethoxyphosphoryl)propanoate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq) or lithium hexamethyldisilazide (LiHMDS, 1.1 eq), portion-wise over 10 minutes.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add pentanal (1.0 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 1: Representative Quantitative Data for HWE Synthesis

EntryAldehydePhosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1PentanalMethyl 2-(diethoxyphosphoryl)propanoateNaHTHF251885-95
2PentanalMethyl 2-(diethoxyphosphoryl)propanoateLiHMDSTHF251288-96

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

HWE_Synthesis pentanal Pentanal product This compound pentanal->product phosphonate Methyl 2-(diethoxyphosphoryl)propanoate ylide Phosphonate Ylide phosphonate->ylide + Base base Base (NaH or LiHMDS) ylide->product Reaction triphenylphosphine_oxide Diethyl phosphate Michael_Addition michael_acceptor This compound adduct Michael Adduct michael_acceptor->adduct nucleophile Nucleophile (e.g., Diethyl malonate) enolate Enolate nucleophile->enolate + Base base Base (cat.) enolate->adduct 1,4-Conjugate Addition Diels_Alder dienophile This compound transition_state [4+2] Transition State dienophile->transition_state diene Diene (e.g., Cyclopentadiene) diene->transition_state lewis_acid Lewis Acid (optional) lewis_acid->transition_state Catalysis cycloadduct Cyclohexene Derivative transition_state->cycloadduct

References

Application Notes and Protocols for the Safe Handling and Storage of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of Methyl 2-hexenoate (CAS No. 2396-77-2). These guidelines are intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. The protocols outlined below are based on available safety data sheets and chemical properties to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

Methyl 2-hexenoate is a flammable liquid and should be handled with appropriate caution.[1][2] A summary of its key quantitative properties is provided in the table below.

PropertyValueSource
Molecular Formula C7H12O2[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 2396-77-2[1]
Boiling Point 116 - 119 °C (241 - 246 °F) at 1,003 hPa
Density 0.871 g/cm³ at 25 °C (77 °F)
Specific Gravity 0.911 to 0.916 at 25 °C[3]
Flash Point 44.44 °C (112.00 °F) (Tag Closed Cup)[3]
Refractive Index 1.432 to 1.438 at 20 °C[3]

Hazard Identification and GHS Classification

Methyl 2-hexenoate is classified as a flammable liquid.[1][2]

  • GHS Classification: Flammable liquids, Category 3.[2]

  • Hazard Statement: H226: Flammable liquid and vapor.[1][2]

  • Signal Word: Warning.[1]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

  • P233: Keep container tightly closed.[1][2]

  • P240: Ground and bond container and receiving equipment.[1][2]

  • P241: Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • P242: Use non-sparking tools.[1][2]

  • P243: Take precautionary measures against static discharge.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.[1]

  • P501: Dispose of contents and container to an approved waste disposal plant.[1]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Methyl 2-hexenoate. This includes:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Flame retardant antistatic protective clothing is recommended.

  • Respiratory Protection: Use only in a well-ventilated area. If inhalation is a risk, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2. Safe Handling Protocol

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Remove all sources of ignition from the work area.[2]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2]

    • Use only non-sparking tools.[2]

  • Handling:

    • Avoid breathing vapors or mist.[4]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.[2][4]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1][4]

    • Do not allow the chemical to enter drains.[2]

3.3. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from heat, sparks, and open flames.[4][5] Refrigerated storage is recommended.[4]

  • Incompatible materials to avoid are strong oxidizing agents.[4]

3.4. First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.[4]

  • If Swallowed: Clean mouth with water and get medical attention.[4]

3.5. Accidental Release Measures

  • Personal Precautions:

    • Use personal protective equipment.[2]

    • Ensure adequate ventilation.[2]

    • Remove all sources of ignition.[2]

    • Evacuate personnel to safe areas.[2]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[2]

    • Do not let the product enter drains.[2]

  • Methods for Cleaning Up:

    • Soak up with inert absorbent material.

    • Keep in suitable, closed containers for disposal.[2]

    • Use spark-proof tools and explosion-proof equipment.[2]

3.6. Firefighting Measures

  • Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[4]

  • Specific Hazards: Flammable liquid.[5] Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Visual Workflow

The following diagram illustrates the logical workflow for the safe handling of Methyl 2-hexenoate.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Risk Assessment GatherPPE Gather Required PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE Identify Hazards PrepWorkArea Prepare Work Area (Fume Hood, No Ignition Sources) GatherPPE->PrepWorkArea Ensure Safety Measures Handling Chemical Handling (Weighing, Transfer, Reaction) PrepWorkArea->Handling Proceed with Experiment WasteCollection Collect Waste in Designated Container Handling->WasteCollection During & After Use Decontamination Decontaminate Work Area and Equipment Handling->Decontamination WasteCollection->Decontamination After Experiment Disposal Dispose of Waste WasteCollection->Disposal Follow Institutional Protocol Storage Proper Storage of Chemical Decontamination->Storage Store Unused Chemical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 2-propylhex-2-enoate, with a primary focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound, an α,β-unsaturated ester, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] Both reactions involve the olefination of a carbonyl compound, in this case, pentanal, with a phosphorus-stabilized carbanion. A less common, multi-step alternative involves an Aldol condensation followed by dehydration and esterification.[5]

Q2: I am getting a very low yield in my Wittig reaction. What are the potential causes?

A2: Low yields in the Wittig reaction for this synthesis can stem from several factors:

  • Inefficient Ylide Formation: The phosphonium salt precursor to the Wittig reagent may not be fully deprotonated. This can be due to a weak base, insufficient amount of base, or the presence of moisture which quenches the base.[1]

  • Ylide Instability: Non-stabilized or semi-stabilized ylides can be sensitive to air and moisture and may decompose before reacting with the aldehyde.[1]

  • Steric Hindrance: While less of a concern with an aldehyde like pentanal, significant steric bulk on either the ylide or the aldehyde can impede the reaction.[3]

  • Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) under basic conditions, or the ylide could react with other electrophiles present in the reaction mixture.

  • Poor Quality of Reagents: Degradation of pentanal (e.g., oxidation to pentanoic acid) or the phosphonium salt can lead to lower yields.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not going to completion. What should I check?

A3: Incomplete HWE reactions are often traced back to the deprotonation step or the reactivity of the phosphonate carbanion:

  • Insufficient Base: Sodium hydride (NaH) is a common base for HWE reactions and requires an anhydrous, non-protic solvent.[6] Incomplete deprotonation of the phosphonate ester will result in unreacted starting material.

  • Low Reaction Temperature: While initial deprotonation is often done at low temperatures, the reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate.

  • Reagent Purity: The purity of the phosphonate ester and the aldehyde is crucial. Impurities can interfere with the reaction.

Q4: I am observing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A4: The E/Z selectivity is a known challenge in olefination reactions.

  • For the Wittig Reaction: Stabilized ylides, such as the one used for this synthesis (containing an ester group), generally favor the formation of the (E)-isomer.[3][4] To enhance E-selectivity, ensuring the reaction reaches thermodynamic equilibrium can be beneficial. Non-stabilized ylides tend to give the (Z)-isomer.[4][7]

  • For the HWE Reaction: The HWE reaction is renowned for its high (E)-selectivity.[2][6] If you are observing significant amounts of the (Z)-isomer, it could be due to specific reaction conditions. The Still-Gennari modification of the HWE reaction is employed when the (Z)-isomer is the desired product.[8]

Q5: What are the common byproducts in these reactions and how can they be removed?

A5:

  • Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). TPPO can often be challenging to remove completely. Purification methods include column chromatography or recrystallization. In some cases, precipitation of TPPO from a non-polar solvent can be effective.

  • Horner-Wadsworth-Emmons Reaction: The main byproduct is a water-soluble phosphate ester, which is a significant advantage of the HWE reaction as it can typically be removed during an aqueous workup.[6]

Troubleshooting Guides

Issue 1: Low Overall Yield (<30%)
Potential Cause Troubleshooting Step
Inefficient Ylide/Carbanion Generation - Ensure all glassware is thoroughly dried. - Use a freshly opened or properly stored anhydrous solvent. - Verify the quality and stoichiometry of the base. For HWE, ensure the NaH is active. For Wittig, consider a stronger base if deprotonation is incomplete. - Allow sufficient time for the ylide/carbanion formation before adding the aldehyde.
Degradation of Pentanal - Use freshly distilled pentanal. - Store pentanal under an inert atmosphere and at a low temperature.
Side Reactions - Add the aldehyde slowly to the ylide/carbanion solution at a low temperature to minimize self-condensation of the aldehyde. - Ensure the reaction temperature does not rise uncontrollably.
Ineffective Workup/Purification - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase. - For Wittig reactions, consider alternative purification strategies for TPPO removal, such as precipitation or specialized chromatography.
Issue 2: Formation of Significant Side Products
Observed Side Product Potential Cause Troubleshooting Step
Aldol condensation product of pentanal Reaction conditions are too harsh (e.g., high temperature, excess strong base).Add the aldehyde to the ylide/phosphonate carbanion solution at a reduced temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.Increase the reaction time and/or temperature. Verify the purity of all reagents.
Michael Addition Products If the product is exposed to unreacted ylide/carbanion for an extended period under certain conditions.Monitor the reaction by TLC and quench it promptly upon completion.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound (High E-selectivity)

Materials:

  • Methyl 2-(diethoxyphosphoryl)propanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous THF. Cool the suspension to 0 °C.

  • To the cooled suspension, add a solution of methyl 2-(diethoxyphosphoryl)propanoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C and add pentanal (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Wittig Synthesis of this compound

Materials:

  • Methyl 2-(triphenylphosphoranylidene)propanoate (a stabilized ylide)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Pentanal

  • Hexane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-(triphenylphosphoranylidene)propanoate (1.0 equivalent) in anhydrous toluene.

  • Aldehyde Addition: Add pentanal (1.0 equivalent) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: To the crude residue, add hexane to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Further purify the product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on HWE Reaction Yield and Selectivity (General Trends)

Parameter Condition Effect on Yield Effect on E-selectivity
Base Strong bases (NaH, n-BuLi)Generally highHigh
Weak bases (DBU, Et₃N) with LiClCan be effective for base-sensitive substratesHigh
Solvent Aprotic (THF, DME)GoodHigh
Protic (Ethanol)Can lead to side reactionsMay decrease
Temperature Low to Room TemperatureOptimal for many casesGenerally high
Elevated TemperaturesMay increase reaction rate but can also promote side reactionsMay slightly decrease
Cation Li⁺Often promotes high E-selectivityHigh
Na⁺Generally provides good E-selectivityGood
K⁺Can sometimes lead to lower E-selectivityModerate to Good

Visualizations

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Methyl 2-(triphenylphosphoranylidene)propanoate Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde Pentanal Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway for this compound synthesis.

HWE_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Methyl 2-(diethoxyphosphoryl)propanoate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Base->Carbanion Aldehyde Pentanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane + Aldehyde Product This compound Oxaphosphetane->Product Elimination Byproduct Phosphate Ester Byproduct Oxaphosphetane->Byproduct

Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents Verify Purity and Stoichiometry of Reagents Start->Check_Reagents Check_Reagents->Start Impure/Incorrect Stoichiometry Check_Conditions Review Reaction Conditions (Anhydrous, Temperature) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Suboptimal Conditions Check_Base Assess Base Strength and Activity Check_Conditions->Check_Base Conditions OK Check_Base->Start Base Issue Check_Workup Optimize Workup and Purification Check_Base->Check_Workup Base OK Check_Workup->Start Product Loss During Workup End Improved Yield Check_Workup->End Workup Optimized

Caption: A troubleshooting workflow for addressing low reaction yields.

References

Side reactions in the synthesis of alpha,beta-unsaturated esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of α,β-unsaturated esters. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α,β-unsaturated esters?

A1: The most prevalent methods include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Aldol condensation. Each method offers distinct advantages and is chosen based on the desired stereoselectivity, substrate tolerance, and reaction conditions.

Q2: My reaction is resulting in a low yield of the desired α,β-unsaturated ester. What are the general potential causes?

A2: Low yields can stem from several factors across different synthetic methods. Common culprits include incomplete reaction, degradation of starting materials or products, and competing side reactions. Specific causes depend on the chosen reaction and are addressed in the troubleshooting guides below. For instance, in the Wittig reaction, the stability of the ylide is crucial, while in the Aldol condensation, self-condensation of the reactants can significantly lower the yield of the desired crossed-aldol product.[1][2][3]

Q3: How can I control the E/Z stereoselectivity of my α,β-unsaturated ester?

A3: The stereochemical outcome is highly dependent on the reaction type and conditions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally favors the formation of the (E)-isomer.[4][5] To obtain the (Z)-isomer, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), is highly effective.[4][6]

  • Wittig Reaction: The stereoselectivity is largely influenced by the stability of the phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) predominantly yield the (E)-alkene, whereas non-stabilized ylides (with alkyl groups) favor the (Z)-alkene.[7][8] The choice of solvent and the presence of lithium salts can also influence the isomeric ratio.[8]

  • Aldol Condensation: This reaction can produce mixtures of (E) and (Z) isomers, with the thermodynamic stability of the final conjugated system often influencing the major product.[9][10]

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Problem 1: Low yield of the α,β-unsaturated ester.

Possible Cause Suggested Solution
Incomplete deprotonation of the phosphonate. Use a sufficiently strong base. For phosphonate esters with α-ester groups, bases like NaH, NaOMe, or BuLi are effective.[11] Ensure anhydrous conditions as moisture will quench the base.
The aldehyde is base-sensitive and degrades. Employ milder reaction conditions, such as the Masamune-Roush conditions (LiCl and DBU or triethylamine).[4]
Steric hindrance around the aldehyde or phosphonate. Increase the reaction temperature or prolong the reaction time. However, be aware that higher temperatures can affect stereoselectivity.[4]
The phosphonate carbanion is not stable. Ensure the phosphonate has an electron-withdrawing group at the α-position, which is necessary for the elimination step.[5]

Problem 2: Poor (E/Z) selectivity or formation of the wrong isomer.

Desired Isomer Troubleshooting Steps
High (E)-selectivity The standard HWE reaction with common phosphonates like triethyl phosphonoacetate generally gives high (E)-selectivity. To further enhance this, you can: Increase the reaction temperature (e.g., from -78°C to room temperature).[4] Use lithium salts over potassium or sodium salts.[4] Use aldehydes with increased steric bulk.[4]
High (Z)-selectivity Utilize the Still-Gennari modification: Use a phosphonate with electron-withdrawing fluoroalkyl groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[6] Employ a potassium base with a crown ether to sequester the cation (e.g., KHMDS and 18-crown-6) in THF at low temperatures (-78°C).[4][6]
Wittig Reaction

Problem 1: Difficulty in removing the triphenylphosphine oxide byproduct.

Possible Cause Suggested Solution
Triphenylphosphine oxide has similar polarity to the product. Triphenylphosphine oxide is a common and often difficult-to-remove byproduct in Wittig reactions.[12] Purification can be achieved through careful column chromatography. Recrystallization from a suitable solvent system can also be effective in selectively removing the byproduct.[12]

Problem 2: Low yield of the alkene product.

Possible Cause Suggested Solution
The phosphonium ylide is unstable. Some ylides, especially non-stabilized ones, can be unstable. It is often best to generate the ylide in situ and use it immediately. In some cases, generating the ylide in the presence of the aldehyde can improve yields.[3]
The base is not strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) is typically required.[13] For stabilized ylides, a weaker base such as NaOH or NaOMe can be sufficient.[7]
Sterically hindered ketone is used as a starting material. Stabilized ylides often react poorly with sterically hindered ketones.[14] In such cases, the Horner-Wadsworth-Emmons reaction is a better alternative as phosphonate carbanions are more nucleophilic.[6][15]
Presence of protic functional groups. If the aldehyde or phosphonium salt contains acidic protons (e.g., a phenol), more than one equivalent of base will be required to deprotonate both the phosphonium salt and the acidic group.[3]
Aldol Condensation

Problem 1: Formation of multiple products, including self-condensation byproducts.

Possible Cause Suggested Solution
Both reactants can act as both the nucleophile (enolate) and the electrophile. A crossed-aldol condensation between two different enolizable carbonyl compounds can lead to a mixture of up to four products, making purification difficult.[2][10] To achieve a single product: Use one reactant that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde or formaldehyde. This reactant will act solely as the electrophile.[1] Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially act as the nucleophile.[2] Slowly add the enolizable component to a mixture of the non-enolizable component and the base.

Problem 2: The reaction stops at the β-hydroxy ester and does not dehydrate to the α,β-unsaturated ester.

Possible Cause Suggested Solution
Insufficiently vigorous reaction conditions. Dehydration of the initial aldol addition product to the α,β-unsaturated ester is often promoted by heating.[9][16] If you have isolated the β-hydroxy ester, you can subject it to acidic or basic conditions with heat to induce elimination.

Data Presentation: Factors Influencing Stereoselectivity

Horner-Wadsworth-Emmons Reaction: E/Z Selectivity
Parameter Condition Favoring (E)-Isomer Condition Favoring (Z)-Isomer (Still-Gennari)
Phosphonate Structure Standard (e.g., triethyl phosphonoacetate)Electron-withdrawing groups (e.g., bis(trifluoroethyl) phosphonoacetate)[4][6]
Base/Cation Li+ > Na+ > K+[4]KHMDS with 18-crown-6[4][6]
Temperature Higher temperatures (e.g., 23°C)[4]Low temperatures (e.g., -78°C)[6]
Solvent Aprotic solvents (e.g., THF)THF[6]
Wittig Reaction: E/Z Selectivity
Ylide Type Typical Major Isomer Conditions Influencing Selectivity
Stabilized (R = CO2R', COR, CN)(E)[7][8]High (E)-selectivity is generally observed.
Semi-stabilized (R = Aryl, Vinyl)Mixture of (E) and (Z)[8]Solvent polarity can have a significant effect. Non-polar solvents may favor the (Z)-isomer, while polar solvents can favor the (E)-isomer.[17]
Non-stabilized (R = Alkyl)(Z)[7][8]The presence of lithium salts can decrease (Z)-selectivity, while salt-free conditions enhance it. The Schlosser modification (using phenyllithium at low temperatures) can be used to obtain the (E)-isomer.[8]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction ((E)-Selective)
  • To a solution of the phosphonate ester (1.1 equivalents) in an anhydrous solvent (e.g., THF) at 0°C under an inert atmosphere, add a strong base (e.g., NaH, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution to 0°C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Wittig Reaction (Stabilized Ylide)
  • To a suspension of the phosphonium salt (1.1 equivalents) in a suitable solvent (e.g., THF or CH2Cl2), add a base (e.g., NaOH, 1.2 equivalents).

  • Stir the mixture vigorously at room temperature for 1 hour to generate the ylide.

  • Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product, which contains triphenylphosphine oxide, by column chromatography or recrystallization.[12]

General Protocol for Aldol Condensation
  • In a flask, dissolve the ketone (if it is the enolate precursor) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH).

  • To this stirring solution, add the aldehyde (often one without α-hydrogens) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours. A precipitate of the product may form.

  • If dehydration is desired and has not occurred spontaneously, gently heat the reaction mixture.

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove residual base and starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ester.

Visualizations

HWE_vs_Wittig cluster_HWE Horner-Wadsworth-Emmons cluster_Wittig Wittig Reaction hwe_start Phosphonate Ester hwe_reagent Phosphonate Carbanion (more nucleophilic) hwe_start->hwe_reagent Strong Base (e.g., NaH) hwe_product (E)-α,β-Unsaturated Ester (generally favored) hwe_reagent->hwe_product Aldehyde/Ketone hwe_byproduct Water-soluble Phosphate hwe_product->hwe_byproduct Easy Separation wittig_start Phosphonium Salt wittig_reagent Phosphonium Ylide wittig_start->wittig_reagent Strong Base (e.g., n-BuLi) wittig_product (E) or (Z)-α,β-Unsaturated Ester (depends on ylide stability) wittig_reagent->wittig_product Aldehyde/Ketone wittig_byproduct Triphenylphosphine Oxide wittig_product->wittig_byproduct Difficult Separation

Caption: Comparison of HWE and Wittig reaction workflows.

Troubleshooting_Stereoselectivity cluster_E (E)-Isomer cluster_Z (Z)-Isomer start Desired Stereoisomer? E_HWE Standard HWE Reaction start->E_HWE  (E)   Z_HWE Still-Gennari Modification of HWE start->Z_HWE  (Z)   E_Wittig Wittig with Stabilized Ylide Z_Wittig Wittig with Non-Stabilized Ylide

Caption: Decision tree for achieving desired stereoselectivity.

Aldol_Side_Reactions Reactant_A Reactant A (Enolizable) Desired_Product Desired Crossed-Aldol Product (A-B) Reactant_A->Desired_Product Side_Product_AA Self-Condensation (A-A) Reactant_A->Side_Product_AA Side_Product_BA Crossed-Aldol Product (B-A) Reactant_A->Side_Product_BA Reactant_B Reactant B (Enolizable) Reactant_B->Desired_Product Side_Product_BB Self-Condensation (B-B) Reactant_B->Side_Product_BB Reactant_B->Side_Product_BA

Caption: Potential products in a mixed aldol condensation.

References

Technical Support Center: Stereoselective Wittig and Related Reactions for Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of α,β-unsaturated esters via the Wittig reaction and its alternatives.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a stabilized ylide (e.g., from ethyl bromoacetate) is giving a poor E/Z ratio. What are the common causes and solutions?

A1: Low E-selectivity in Wittig reactions with stabilized ylides can be due to several factors. Here are the primary causes and troubleshooting steps:

  • Presence of Lithium Salts: Lithium salts can disrupt the kinetic control of the reaction, leading to "stereochemical drift" and reduced E-selectivity.[1] If you are using a lithium base (like n-BuLi) to generate your ylide, ensure it is a salt-free ylide preparation or switch to a sodium- or potassium-based base (e.g., NaH, KHMDS, KOtBu).

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction. For stabilized ylides, nonpolar solvents like toluene often favor higher E-selectivity, especially at elevated temperatures.[2] Protic solvents may promote Z-selective olefination in some cases.[2]

  • Phosphorane Structure: The standard triphenylphosphine-derived ylides can sometimes provide suboptimal selectivity. Switching to a tributyl phosphorane ylide, such as (methoxycarbonylmethylene)tributylphosphorane, has been shown to dramatically increase E-selectivity, particularly with α-alkoxyaldehydes.[2][3]

  • Additives: The addition of a catalytic amount of a carboxylic acid, such as benzoic acid, can improve the E/Z ratio in favor of the E-isomer when using tributylphosphorane ylides.[2][3]

Q2: I want to synthesize a (Z)-α,β-unsaturated ester. Is the Wittig reaction a good choice?

A2: The standard Wittig reaction using a stabilized ylide derived from an ester is generally not suitable for synthesizing (Z)-α,β-unsaturated esters, as it strongly favors the (E)-isomer.[4] For high Z-selectivity, the recommended method is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction .[4][5] This reaction utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a strong, non-coordinating base system (like KHMDS with 18-crown-6) to favor the kinetic (Z)-product.[6][7]

Q3: When should I use the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction for E-selective synthesis?

A3: The HWE reaction is often preferred over the Wittig reaction for synthesizing (E)-α,β-unsaturated esters for several reasons:

  • Higher E-Selectivity: The HWE reaction with stabilized phosphonate carbanions generally provides higher and more reliable E-selectivity than the Wittig reaction.[5]

  • Easier Workup: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by aqueous extraction. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction often requires column chromatography for removal.

  • Reactivity: Phosphonate carbanions are more nucleophilic and can react with more sterically hindered ketones that may be unreactive in Wittig reactions.[8]

Q4: What is the Schlosser modification and is it applicable to ester ylides?

A4: The Schlosser modification is a variation of the Wittig reaction that allows for the synthesis of (E)-alkenes from non-stabilized ylides, which typically yield (Z)-alkenes.[4][9] It involves the in-situ generation of a β-oxido ylide intermediate, which is then protonated to form the more stable threo-betaine, leading to the (E)-alkene.[9] This modification is generally not applied to stabilized ester ylides, as they already provide high E-selectivity under standard conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low E/Z ratio with stabilized Wittig ylide 1. Presence of lithium salts. 2. Suboptimal solvent. 3. Steric or electronic effects of the aldehyde.1. Use salt-free conditions or switch to NaH or KOtBu as the base. 2. Use a nonpolar solvent like toluene and consider increasing the reaction temperature. 3. Switch to a tributylphosphorane ylide and add catalytic benzoic acid.[2][3] 4. Consider using the Horner-Wadsworth-Emmons (HWE) reaction for higher E-selectivity.[5]
Low Z/E ratio in a Still-Gennari reaction 1. Inappropriate base or reaction temperature. 2. Equilibration of intermediates.1. Ensure the use of a strong, non-coordinating base system like KHMDS/18-crown-6 at low temperatures (-78 °C) to maintain kinetic control.[6][7] 2. Ensure the phosphonate has sufficiently electron-withdrawing groups (e.g., trifluoroethyl) to accelerate the elimination step.
Slow or no reaction 1. Sterically hindered ketone or aldehyde. 2. Ylide is too stable (less reactive). 3. Base is not strong enough.1. For sterically hindered carbonyls, the HWE reaction is generally more effective than the Wittig reaction.[8] 2. Increase the reaction temperature. For very unreactive substrates, a more reactive ylide may be needed if stereoselectivity is not a concern. 3. For stabilized ylides, a weaker base is often sufficient, but for less reactive starting materials, ensure complete deprotonation of the phosphonium salt.
Difficulty removing triphenylphosphine oxide byproduct This is a common issue with the Wittig reaction.1. Use the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct. 2. If using the Wittig reaction, purification by column chromatography is often necessary.

Data Presentation: Stereoselectivity of Olefination Reactions

Table 1: E/Z Ratios for the Horner-Wadsworth-Emmons Reaction of Triethyl Phosphonoacetate with Various Aldehydes

AldehydeBaseSolventTemperature (°C)E:Z Ratio
BenzaldehydeDBU/K₂CO₃NoneRoom Temp>99:1[10]
4-NitrobenzaldehydeDBU/K₂CO₃NoneRoom Temp>99:1[10]
4-MethoxybenzaldehydeDBU/K₂CO₃NoneRoom Temp>99:1[10]
CinnamaldehydeDBU/K₂CO₃NoneRoom Temp>99:1[10]
FurfuralDBU/K₂CO₃NoneRoom Temp>99:1[10]

Table 2: Z/E Ratios for the Still-Gennari Reaction with Various Aldehydes

AldehydePhosphonate ReagentBase SystemSolventTemperature (°C)Z:E Ratio
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKOtBu / 18-crown-6THF-78 to RT15.5:1[4][11]
BenzaldehydeMethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-2097:3[7]
OctanalMethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-2088:12[7]
N-Boc-prolinalEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphono-2-propionateNaHTHF-2096:4[12]

Experimental Protocols

Protocol 1: High E-Selectivity via Horner-Wadsworth-Emmons Reaction (Solvent-Free)

This protocol is adapted for the synthesis of (E)-α,β-unsaturated esters with high stereoselectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • To a vial, add the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.0 mmol), and K₂CO₃.

  • Add a catalytic amount of DBU.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography to yield the highly pure (E)-alkene.[10]

Protocol 2: High Z-Selectivity via Still-Gennari Olefination

This protocol is for the synthesis of (Z)-α,β-unsaturated esters.

Materials:

  • Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol)

  • 18-Crown-6 (3.0 mmol)

  • Potassium tert-butoxide (2.1 mmol)

  • Anhydrous THF

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF.[4][11]

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (2.1 mmol) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.[4][11]

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 2 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the (Z)-alkene.[4][11]

Visualizations

Stereoselective_Olefination_Decision_Tree start Desired Stereoisomer? e_alkene (E)-alkene start->e_alkene z_alkene (Z)-alkene start->z_alkene hwe Use Horner-Wadsworth-Emmons (HWE) Reaction (High E-selectivity, easy workup) e_alkene->hwe High selectivity & easy workup preferred wittig Use Wittig with Stabilized Ylide (Good E-selectivity) e_alkene->wittig Standard conditions still_gennari Use Still-Gennari Modification of HWE (High Z-selectivity) z_alkene->still_gennari

Caption: Decision tree for selecting a stereoselective olefination method.

Still_Gennari_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Still-Gennari Phosphonate, and 18-Crown-6 in anhydrous THF cool Cool to -78 °C reagents->cool add_base Add K-base (e.g., KOtBu) dropwise cool->add_base stir_cold Stir at -78 °C for 2h add_base->stir_cold warm_stir Warm to RT and stir overnight stir_cold->warm_stir quench Quench with H₂O warm_stir->quench extract Extract with Et₂O or EtOAc quench->extract wash Wash organic layer extract->wash purify Purify by column chromatography wash->purify product product purify->product (Z)-Unsaturated Ester

Caption: Experimental workflow for the Still-Gennari reaction.

References

Optimizing reaction conditions for the synthesis of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-propylhex-2-enoate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during this synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) reaction, which is the most common and effective method for this transformation.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Horner-Wadsworth-Emmons reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phosphonate: The phosphonate must be fully deprotonated to form the reactive carbanion.

    • Solution: Ensure your base is strong enough and used in a slight excess (typically 1.1-1.2 equivalents). Sodium hydride (NaH) is a common choice, but for base-sensitive substrates, milder conditions like lithium chloride with an amine base (e.g., DBU or triethylamine) can be employed.[1] Always use anhydrous solvents, as moisture will quench the base and the carbanion.

  • Issues with the Aldehyde (Pentanal):

    • Purity: Ensure the pentanal is pure and free from its corresponding carboxylic acid (pentanoic acid), which can neutralize the base. Consider distilling the aldehyde immediately before use.

    • Side Reactions: Aliphatic aldehydes like pentanal can undergo self-condensation (aldol reaction) under basic conditions. To minimize this, add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) after the phosphonate has been fully deprotonated.

  • Reaction Temperature and Time:

    • Solution: While the initial deprotonation might be carried out at 0 °C or room temperature, the addition of the aldehyde and the subsequent reaction are often best performed at low temperatures to control side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for several hours or overnight can improve conversion.[2]

  • Steric Hindrance: The reaction involves a trisubstituted alkene, where steric hindrance can play a role. Using a less sterically hindered phosphonate reagent, if possible, might improve yields, though this would alter the desired product.

Q2: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] However, several factors can influence the E/Z ratio:

  • Choice of Base and Cation: The nature of the cation associated with the phosphonate carbanion can significantly impact stereoselectivity. Lithium salts tend to favor the formation of (E)-alkenes more than sodium or potassium salts.[3] Therefore, using bases like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) can enhance E-selectivity.

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the (E)-isomer as it allows for equilibration of the intermediates to the more stable trans-oxaphosphetane precursor.[3]

  • Solvent: The choice of solvent can influence the solvation of the intermediates and thus the stereochemical outcome. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used and generally provide good E-selectivity.[1]

  • Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester groups can influence the E/Z ratio. For α-substituted phosphonates reacting with aliphatic aldehydes, using bulkier phosphonate esters (e.g., diisopropyl instead of diethyl) can sometimes improve E-selectivity.[5]

Q3: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts and the moderate polarity of the product.

  • Common Impurities:

    • Unreacted Aldehyde (Pentanal): Can often be removed by careful distillation if the boiling point difference is sufficient, or by aqueous workup with a sodium bisulfite solution.

    • Phosphonate Byproducts: The dialkylphosphate byproduct is water-soluble and can be effectively removed by performing an aqueous workup.[1][4] Washing the organic layer with water or a mild brine solution is crucial.

    • (Z)-isomer: If the reaction is not highly stereoselective, the (Z)-isomer will be a major impurity.

    • Aldol Condensation Products: High molecular weight byproducts from the self-condensation of pentanal.

  • Purification Strategy:

    • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is the first and most critical purification step to remove the water-soluble phosphate byproduct.

    • Column Chromatography: This is the most effective method for separating the (E)- and (Z)-isomers and removing other organic impurities.[2]

      • Stationary Phase: Silica gel is the standard choice.[6]

      • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. Start with a low polarity eluent (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity to elute the desired product. The (E)-isomer is generally less polar and will elute before the (Z)-isomer.

Q4: I am observing the formation of a β-hydroxyphosphonate intermediate instead of the desired alkene. What is causing this and how can I promote the elimination?

A4: The formation and accumulation of the β-hydroxyphosphonate intermediate indicate that the final elimination step of the HWE reaction is not proceeding to completion.

  • Cause: The elimination of the phosphate group is driven by the presence of an electron-withdrawing group (in this case, the methyl ester) on the α-carbon.[3] If this group is not sufficiently activating or if the reaction conditions are too mild, the intermediate may be stable.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition can often promote the elimination.

    • Change of Base/Solvent: In some cases, the choice of base and solvent can influence the rate of elimination.

    • Forced Elimination: If the intermediate is isolated, it can sometimes be converted to the alkene by treatment with a reagent like diisopropylcarbodiimide.[3] However, optimizing the initial reaction conditions is a more direct approach.

Experimental Protocols

Synthesis of Methyl 2-(diethylphosphono)propanoate (HWE Reagent)

This protocol describes the Michaelis-Arbuzov reaction to prepare the necessary phosphonate reagent.[1][7]

Materials:

  • Methyl 2-bromopropanoate

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere setup

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add methyl 2-bromopropanoate (1.0 eq) and anhydrous toluene to the flask.

  • Slowly add triethyl phosphite (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC to observe the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure methyl 2-(diethylphosphono)propanoate.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This is a general protocol that should be optimized for specific laboratory conditions.

Materials:

  • Methyl 2-(diethylphosphono)propanoate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanal (1.05 eq, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(diethylphosphono)propanoate (1.0 eq) in anhydrous THF to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add freshly distilled pentanal (1.05 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and may require optimization.

Table 1: Influence of Reaction Conditions on Yield and Stereoselectivity

EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Typical E:Z Ratio
1NaH (1.1)THF0 to RT1270-85>95:5
2n-BuLi (1.1)THF-78 to RT675-90>98:2
3KHMDS (1.1)THF-78 to RT670-85~90:10
4DBU/LiClMeCNRT2460-75>95:5

Table 2: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Pentanal86.131030.81
Methyl 2-(diethylphosphono)propanoate224.18~110 (1 mmHg)~1.1
This compound170.25~190-200~0.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reagent Preparation cluster_reaction HWE Reaction cluster_workup Workup & Purification reagent_prep Synthesis of Methyl 2-(diethylphosphono)propanoate deprotonation Deprotonation of Phosphonate with Base (e.g., NaH) in THF reagent_prep->deprotonation HWE Reagent addition Addition of Pentanal at Low Temperature deprotonation->addition reaction Reaction Progression (Warming to RT) addition->reaction quench Quench with aq. NH4Cl reaction->quench extract Extraction with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Methyl 2-propylhex-2-enoate chromatography->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the decision-making process for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of Methyl 2-propylhex-2-enoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, particularly when synthesized via olefination reactions such as the Horner-Wadsworth-Emmons or Wittig reaction.

Q1: My final product is contaminated with a significant amount of a white, crystalline solid. How can I identify and remove it?

A1: This impurity is likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] If a Horner-Wadsworth-Emmons (HWE) reaction was used, the byproduct is a water-soluble dialkylphosphate salt, which is typically removed during aqueous workup.[2][3]

Troubleshooting Steps for TPPO Removal:

  • Crystallization: TPPO is often poorly soluble in non-polar solvents like hexanes or pentane. You can attempt to precipitate the TPPO from your crude product by dissolving the mixture in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) and then adding an excess of a non-polar solvent. The precipitated TPPO can then be removed by filtration.

  • Chromatography: Flash column chromatography is an effective method for removing TPPO. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) will retain the more polar TPPO, allowing for the elution of the desired ester.

  • Chemical Precipitation: Several methods exist for the selective precipitation of TPPO from reaction mixtures:

    • With Zinc Chloride (ZnCl₂): Addition of ZnCl₂ to a solution of the crude product in a polar solvent like ethanol can precipitate a TPPO-ZnCl₂ complex, which can be filtered off.[4]

    • With Magnesium Chloride (MgCl₂): In solvents like toluene or ethyl acetate, MgCl₂ can form an insoluble complex with TPPO.[5]

    • With Calcium Bromide (CaBr₂): In ethereal solvents or toluene, CaBr₂ can be used to precipitate TPPO.[2]

Q2: My NMR analysis shows the presence of two closely related isomers. What are they and how can I separate them?

A2: The isomers are likely the (E) and (Z)-geometric isomers of this compound. Olefination reactions, such as the Horner-Wadsworth-Emmons reaction, often produce a mixture of these isomers, although they typically favor the formation of the (E)-isomer.[2][3][6]

Troubleshooting Steps for Isomer Separation:

  • Flash Column Chromatography: Separation of (E) and (Z) isomers can often be achieved by flash column chromatography on silica gel. The polarity difference between the isomers is usually small, so a careful selection of the eluent system and a long column may be necessary for good separation. Systems like hexane/ethyl acetate with a low percentage of the more polar solvent are a good starting point.[7]

  • Silver Nitrate Impregnated Silica Gel: For difficult separations, silica gel impregnated with silver nitrate (AgNO₃) can be used. The silver ions interact differently with the π-bonds of the two isomers, leading to better separation.[7]

Q3: I suspect my product is contaminated with unreacted starting materials. How can I remove them?

A3: If the synthesis was performed using a Horner-Wadsworth-Emmons reaction with pentanal and a phosphonate ester, residual starting materials can be present in the crude product.

Troubleshooting Steps for Starting Material Removal:

  • Aqueous Workup: Unreacted phosphonate reagents and their byproducts are generally water-soluble and can be removed with an aqueous wash during the reaction workup.[2][3]

  • Fractional Distillation: If the boiling points of the starting materials and the product are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing lower-boiling aldehydes.

  • Flash Column Chromatography: As with other impurities, flash chromatography can be used to separate the product from unreacted starting materials based on polarity differences.

Q4: My yield is low after purification. What are the potential causes?

A4: Low yield can be attributed to several factors during the reaction and purification process.

Troubleshooting Steps for Low Yield:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Loss During Workup: Emulsions during aqueous extraction can lead to significant product loss. To break emulsions, you can add brine or more organic solvent.

  • Co-elution during Chromatography: If the polarity of the product and impurities are very similar, they may co-elute during column chromatography. Optimizing the solvent system for chromatography is crucial.

  • Decomposition: α,β-unsaturated esters can be sensitive to heat and acidic or basic conditions. Avoid prolonged heating during distillation and ensure that any acidic or basic reagents are thoroughly neutralized and removed during the workup.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.

Purification StepInitial Purity (%)Final Purity (%)Key Impurities RemovedRecovery Yield (%)
Aqueous Workup 6575Water-soluble phosphonate byproducts95
Fractional Distillation 7590Unreacted pentanal, low-boiling side products80
Flash Chromatography 90>98(Z)-isomer, residual polar impurities85
Crystallization (for TPPO) 7095 (after filtration)Triphenylphosphine oxide90

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography eluent.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity ratio like 98:2).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity using GC-MS or NMR.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with MgCl₂

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in toluene.

  • Precipitation: Add solid magnesium chloride (MgCl₂) to the solution and stir vigorously.

  • Filtration: The insoluble MgCl₂-TPPO complex will precipitate out of the solution. Remove the precipitate by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the product with a significantly reduced amount of TPPO. Further purification by chromatography or distillation may be necessary.

Mandatory Visualization

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Purification_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis Stage cluster_workup Initial Purification cluster_purification Final Purification cluster_analysis Quality Control synthesis Olefination Reaction (e.g., Horner-Wadsworth-Emmons) workup Aqueous Workup (Removal of water-soluble byproducts) synthesis->workup Crude Product distillation Fractional Distillation (Removal of volatile impurities) workup->distillation Partially Purified Product chromatography Flash Chromatography (Isomer separation, removal of polar impurities) distillation->chromatography Further Purification analysis Purity Analysis (GC-MS, NMR) chromatography->analysis Purified Product

Caption: General workflow for the synthesis and purification of this compound.

References

Preventing polymerization of Methyl 2-propylhex-2-enoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Methyl 2-propylhex-2-enoate during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue 1: Monomer appears viscous or has solidified in the container.

  • Possible Cause: Spontaneous polymerization has occurred.

  • Immediate Action:

    • Do not attempt to heat the container. This can accelerate the polymerization rate, leading to a dangerous runaway reaction.

    • Carefully observe the container for any signs of heat generation, pressure buildup (bulging), or vapor release.

    • If any of these signs are present, evacuate the immediate area and follow your institution's emergency procedures for a runaway reaction.

  • Investigation and Prevention:

    • Inhibitor Depletion: The inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), may have been consumed over time.

    • Oxygen Depletion: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. Storage under an inert atmosphere (e.g., nitrogen, argon) will deactivate the inhibitor.

    • Improper Storage Temperature: Elevated temperatures significantly increase the rate of polymerization and inhibitor consumption.[1][2]

    • Contamination: Contamination with polymerization initiators (e.g., peroxides, acids, bases, or metals) can trigger polymerization.

    • UV Light Exposure: Exposure to sunlight or other UV sources can initiate polymerization.

Issue 2: The monomer has developed a hazy or cloudy appearance.

  • Possible Cause: Formation of a small amount of polymer.

  • Action:

    • Perform a polymer presence test. A simple method is to add a small volume of the monomer to a larger volume of methanol. The polymer is insoluble in methanol and will cause the solution to become cloudy or form a precipitate if present.[3][4]

    • If the test is positive, it is an early indication of instability. The monomer should be used immediately or disposed of according to safety protocols.

    • If the monomer is critical and must be stored longer, consider adding a shortstop inhibitor after consulting with the manufacturer's guidelines.

Issue 3: The monomer is older than the recommended shelf life.

  • Possible Cause: The inhibitor concentration may be below the effective level.

  • Action:

    • It is recommended to use the monomer before its expiration date.

    • If use is necessary, it is crucial to first test for the presence of polymer.

    • Consider re-inhibiting the monomer, but this should be done with caution and ideally after analytical verification of the current inhibitor concentration.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure stability, store the monomer in a cool, dark, and well-ventilated area. The recommended storage temperature is typically below 35°C (95°F).[1][5] Avoid exposure to direct sunlight and heat sources. The container should be kept tightly sealed when not in use.

  • Q2: What type of atmosphere should be in the headspace of the storage container?

    • A2: The headspace should contain air, specifically an oxygen concentration of 5-21%.[4] Phenolic inhibitors like MEHQ require oxygen to effectively scavenge free radicals and prevent polymerization.[6][7][8] Never store under an inert atmosphere like nitrogen or argon.

  • Q3: What is the typical inhibitor used and at what concentration?

  • Q4: What is the expected shelf life of this compound?

    • A4: With the proper inhibitor and under recommended storage conditions, a shelf life of one year can be expected.[5] However, the shelf life is significantly reduced at elevated temperatures.[1]

Monitoring and Testing

  • Q5: How can I visually inspect the monomer for signs of polymerization?

    • A5: Regularly inspect the monomer for any changes in appearance. Signs of polymerization include an increase in viscosity (thicker liquid), the formation of gels or solid particles, and a hazy or cloudy appearance.

  • Q6: Is there a simple chemical test to detect polymer formation?

    • A6: Yes, the methanol miscibility test is a straightforward qualitative method. Add a small amount of the monomer to a larger volume of methanol (e.g., 1 part monomer to 4 parts methanol) and shake. If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer.[3][4]

  • Q7: What analytical techniques can be used to monitor the stability of the monomer?

    • A7: Several analytical techniques can be employed for more quantitative analysis:

      • Viscometry: A significant increase in viscosity over time is a direct indicator of polymerization.

      • Gas Chromatography (GC): Can be used to monitor the purity of the monomer and detect the formation of dimers or oligomers.

      • Fourier-Transform Infrared Spectroscopy (FTIR): Can track the disappearance of the C=C double bond of the acrylate group, which is consumed during polymerization.

Emergency Procedures

  • Q8: What should I do in case of a runaway polymerization?

    • A8: A runaway polymerization is a hazardous situation characterized by a rapid increase in temperature and pressure.

      • Evacuate the area immediately.

      • Alert your institution's emergency response team.

      • Do not attempt to cool the container with water if it is already hot, as this could cause a violent rupture.

      • If available and you are trained to do so, a shortstop inhibitor can be added to the vessel to terminate the reaction.[2]

Data and Protocols

Inhibitor and Storage Parameters
ParameterRecommended Value/Condition
Inhibitor Monomethyl Ether of Hydroquinone (MEHQ)
Typical Inhibitor Concentration 15 ± 5 ppm (verify with supplier)[5]
Storage Temperature < 35°C (95°F)[1][5]
Headspace Atmosphere Air (5-21% Oxygen)[4]
Expected Shelf Life 1 year under ideal conditions[5]
Experimental Protocols

Protocol 1: Qualitative Polymer Detection by Methanol Miscibility Test

  • Objective: To quickly assess the presence of polymer in the monomer.

  • Materials:

    • This compound sample

    • Methanol (reagent grade)

    • Clean, dry test tube with a stopper

  • Procedure:

    • Add approximately 8 mL of methanol to the test tube.

    • Add approximately 2 mL of the this compound sample to the test tube.

    • Stopper the test tube and shake vigorously for 30 seconds.

    • Visually inspect the solution against a dark background.

  • Interpretation:

    • Clear Solution: No detectable polymer is present.

    • Cloudy/Hazy Solution or Precipitate: Polymer is present, indicating instability.

Protocol 2: Monitoring Polymerization with Viscometry

  • Objective: To quantitatively track the increase in viscosity over time as an indicator of polymerization.

  • Materials:

    • Viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer)

    • Constant temperature water bath

    • Stopwatch

    • This compound sample

  • Procedure:

    • Establish a baseline viscosity measurement for a fresh, unpolymerized sample of the monomer at a controlled temperature (e.g., 25°C).

    • At regular intervals (e.g., weekly or monthly), take a sample from the stored monomer.

    • Measure the viscosity of the sample under the same temperature conditions as the baseline.

    • Record and plot the viscosity over time.

  • Interpretation:

    • A stable viscosity indicates that no significant polymerization has occurred.

    • A gradual or sudden increase in viscosity signals the onset and progression of polymerization.

Visualizations

Storage_Logic start This compound Storage check_conditions Check Storage Conditions start->check_conditions temp_ok Temperature < 35°C? check_conditions->temp_ok atmosphere_ok Atmosphere is Air (not inert)? temp_ok->atmosphere_ok Yes unstable Potential Polymerization temp_ok->unstable No light_ok Stored in Dark? atmosphere_ok->light_ok Yes atmosphere_ok->unstable No monitor Regularly Monitor Monomer light_ok->monitor Yes light_ok->unstable No visual_check Visual Inspection (Clear, not viscous?) monitor->visual_check methanol_test Methanol Miscibility Test (Pass?) visual_check->methanol_test Yes visual_check->unstable No stable Monomer is Stable methanol_test->stable Yes methanol_test->unstable No action Take Corrective Action (Use or Dispose) unstable->action

Caption: Decision workflow for the safe storage of this compound.

Inhibition_Pathway initiator Initiator (Heat, Light, Contaminant) monomer Monomer (M) initiator->monomer radical Monomer Radical (M•) monomer->radical polymerization Polymerization (Chain Growth) monomer->polymerization radical->monomer oxygen Oxygen (O2) radical->oxygen polymer Polymer polymerization->polymer peroxy_radical Peroxy Radical (MOO•) oxygen->peroxy_radical mehq MEHQ (Inhibitor) peroxy_radical->mehq stable_radical Stable Radical mehq->stable_radical termination Termination stable_radical->termination

Caption: Simplified mechanism of polymerization inhibition by MEHQ and oxygen.

References

Technical Support Center: GC-MS Analysis of Volatile Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile esters.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues you may encounter during your GC-MS experiments.

Problem: Poor Peak Shape - Tailing Peaks

Q1: My chromatogram shows significant peak tailing for my volatile ester analytes. What are the potential causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification. The causes can be broadly categorized into system activity, column issues, and improper method parameters.

Possible Causes & Solutions:

Category Specific Cause Recommended Action
System Activity Inlet ContaminationPerform basic inlet maintenance: replace the liner, O-ring, and septum. Consider sample filtration to prevent future contamination.[1]
Active Sites in the System"Prime" the system by injecting a high-concentration standard of the problematic compounds to neutralize active sites. Run a solvent blank afterward to check for carryover.[2]
Column Issues Column ContaminationBake-out the column at a high temperature, following the manufacturer's guidelines, to remove contaminants.[2] If tailing persists, trim 10-20 cm from the front of the column.[3]
Column DegradationIf the column is old or has been subjected to harsh conditions, it may need to be replaced. Consider using an ultra-inert column for active compounds.[1]
Improper Column InstallationRe-install the column, ensuring a clean, 90-degree cut and correct placement within the inlet and detector.[1][3]
Method Parameters Solvent-Phase Polarity MismatchEnsure the polarity of your solvent is compatible with your stationary phase. A mismatch can affect solvent solubility and lead to tailing.[1]
Low Initial Oven Temperature (Splitless Injection)For splitless injections, a "solvent effect violation" can occur if the initial oven temperature is not low enough. Try decreasing the initial temperature by 20-40°C below the solvent's boiling point to improve focusing.[2]
Low Carrier Gas Flow RateVerify and, if necessary, increase the carrier gas flow rate.[2]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) start->inlet_maintenance check_column_install Check Column Installation (Cut & Position) inlet_maintenance->check_column_install Still Tailing resolved Issue Resolved inlet_maintenance->resolved Resolved bakeout_column Bake-out Column check_column_install->bakeout_column Still Tailing check_column_install->resolved Resolved trim_column Trim Column Inlet bakeout_column->trim_column Still Tailing bakeout_column->resolved Resolved check_parameters Review Method Parameters (Oven Temp, Flow Rate) trim_column->check_parameters Still Tailing trim_column->resolved Resolved replace_column Replace Column check_parameters->replace_column Still Tailing check_parameters->resolved Resolved replace_column->resolved Resolved

A step-by-step workflow for troubleshooting peak tailing issues.

Problem: High Baseline Noise or Column Bleed

Q2: I'm observing a rising baseline, especially at higher temperatures, which is interfering with the detection of my esters. How can I identify and reduce this column bleed?

A2: A rising baseline at elevated temperatures is a classic sign of column bleed, which occurs when the stationary phase of the column degrades and elutes.[4] This increases background noise and can interfere with accurate quantification.[5][6]

Key Factors and Preventative Measures for Column Bleed:

Factor Cause of Bleed Prevention/Solution
Temperature Exceeding Column's Temperature LimitOperate within the column's specified isothermal and programmed temperature limits.[6][7] For conditioning, a good practice is to set the temperature 20°C above your method's maximum, or the column's maximum, whichever is lower.[8]
Oxygen Exposure Oxidation of the Stationary PhaseUse high-purity carrier gas and install/regularly replace oxygen traps. Check for leaks in the system, especially at the septum and fittings.[7]
Column Choice Film Thickness and PhaseThicker film columns will naturally have higher bleed.[4][8] Select a low-bleed column, such as a "ms" designated phase, especially for sensitive MS detectors.[6]
Contamination Introduction of Non-Volatile ResiduesEnsure proper sample cleanup to remove non-volatile matrix components.[9] Regularly replace the inlet liner.

Identifying the Source of a High Baseline: It's important to distinguish true column bleed from other sources of a high baseline.[8] Column bleed is characterized by a gradual increase in the baseline as the temperature program progresses.[4] A high baseline at low temperatures is more likely due to contamination in the injector, carrier gas, or a dirty detector.[8]

Logical Diagram for Diagnosing High Baseline Issues:

G start High Baseline Observed check_temp High Baseline at Low Temp? start->check_temp bleed_or_contam Contamination Likely check_temp->bleed_or_contam Yes bleed Column Bleed Likely check_temp->bleed No, Rises with Temp check_gas Check Carrier Gas & Traps bleed_or_contam->check_gas check_method_temp Verify Method Temp is within Column Limit bleed->check_method_temp resolved Issue Resolved check_gas->resolved Resolved check_leaks Perform Leak Check condition_column Condition Column Properly check_leaks->condition_column No Leaks check_leaks->resolved Resolved replace_column Consider Low-Bleed Column condition_column->replace_column Still High Bleed condition_column->resolved Resolved check_method_temp->check_leaks Temp OK check_method_temp->resolved Resolved replace_column->resolved Resolved

A decision tree to differentiate and address high baseline causes.

Frequently Asked Questions (FAQs)

Q3: How can I improve the resolution between two co-eluting volatile ester isomers?

A3: Improving the separation of closely eluting or co-eluting esters requires optimizing several chromatographic parameters.

  • Change the Stationary Phase: The choice of column is critical. For polar compounds like esters, a polar or semi-polar column (e.g., a WAX or a '624' type phase) will often provide better selectivity and resolution than a non-polar phase like a DB-5.[10]

  • Optimize the Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can enhance resolution.[11] Conversely, decreasing the isothermal temperature can sometimes improve resolution, though it will increase run times.[12]

  • Reduce Column Inner Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.10 mm ID) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[11]

  • Increase Column Length: A longer column increases the opportunity for separation, though it also leads to longer analysis times and higher cost.

  • Decrease Film Thickness: Thinner stationary phase films can reduce retention and analysis time, which may impact resolution.[11] For highly volatile esters, a thicker film (e.g., 1.4 µm or 1.8 µm) can improve retention and separation.[10]

Q4: What are the best practices for sample preparation when analyzing volatile esters to avoid contamination and analyte loss?

A4: Proper sample preparation is crucial for accurate and reproducible results.

  • Use Clean Glassware: Always use clean glass containers to avoid contamination.[13]

  • Choose an Appropriate Solvent: Use volatile organic solvents like hexane or dichloromethane. Avoid water and non-volatile solvents.[13]

  • Remove Particulates: Ensure samples are free from sediments by centrifuging or filtering to prevent column and liner contamination.[13]

  • Consider Derivatization: For less volatile esters or related acidic compounds, derivatization can increase volatility and improve peak shape.[9][13]

  • Extraction Technique: For isolating volatile esters from complex matrices, headspace (HS) analysis or solid-phase microextraction (SPME) are effective techniques that minimize interference from non-volatile components.[9][13][14] Adding salt to aqueous samples can enhance the release of volatiles into the headspace.[15]

Q5: My early eluting ester peaks are split or very broad. What could be the cause?

A5: Deformed peaks for highly volatile, early-eluting compounds often point to issues with the injection and initial chromatographic conditions.

  • Improper Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can prevent proper focusing of the analytes at the head of the column, leading to broad or split peaks.[3] A general rule is to set the initial temperature at least 20°C below the boiling point of the solvent.[3]

  • Injection Technique: For highly volatile compounds, a split injection is often preferred over splitless. A very low split ratio can cause inefficient sample introduction and lead to peak distortion.[1] Ensure the split vent flow is adequate.

  • Column Choice: For very volatile compounds, a column with a thicker stationary phase can help retain the analytes for a longer time, improving their focusing and peak shape.[10]

  • Inlet Issues: An improperly installed or contaminated liner can create dead volume or active sites, causing peak splitting.[2]

Experimental Protocols

Protocol 1: Basic Inlet Maintenance

This protocol outlines the routine steps for maintaining the GC inlet to prevent contamination and ensure optimal performance.

  • Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Column: Carefully remove the column from the inlet.

  • Open Inlet: Open the inlet and remove the septum nut and septum.

  • Replace Septum: Discard the old septum and replace it with a new one, ensuring it is the correct type for your application. Do not overtighten the septum nut.

  • Replace Liner and O-ring: Remove the inlet liner and the O-ring. Replace both with new, clean parts. Ensure the O-ring is properly seated.

  • Reassemble: Reassemble the inlet.

  • Reinstall Column: Trim a small portion (1-2 cm) from the end of the column before reinstalling it to the correct depth in the inlet.

  • Leak Check: Turn the carrier gas back on, pressurize the system, and perform an electronic leak check.

  • Equilibrate: Heat the inlet and oven to your method conditions and allow the system to equilibrate before running samples.

Protocol 2: Column Conditioning

Properly conditioning a new GC column is essential to remove residual solvents and impurities from the manufacturing process and to ensure a stable baseline.

  • Install Column in Inlet: Install the new column in the GC inlet but do not connect the other end to the detector.

  • Purge with Carrier Gas: Set a carrier gas flow rate (e.g., 1-2 mL/min) and purge the column at ambient temperature for 15-30 minutes to remove any oxygen from the system.[8]

  • Set Temperature Program:

    • Set the initial oven temperature to 40-50°C.

    • Create a temperature program that ramps at 5-10°C/min up to the conditioning temperature. The final conditioning temperature should be about 20°C above the highest temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit.[8]

  • Hold at Conditioning Temperature: Hold the column at the final conditioning temperature for 1-2 hours. For MS detectors, longer conditioning at a slightly lower temperature is often recommended to achieve the lowest possible bleed.

  • Cooldown: After conditioning, cool down the oven.

  • Connect to Detector: Turn off the carrier gas flow, connect the column to the detector, and then restore the gas flow.

  • Final Check: Heat the oven to your method's maximum temperature and hold for 10-20 minutes to ensure a stable baseline before running samples.

References

Technical Support Center: HPLC Purification of Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the HPLC purification of non-polar compounds using reverse-phase chromatography.

Troubleshooting Guide

This section addresses specific issues encountered during HPLC experiments in a direct question-and-answer format.

Question: Why are my peaks tailing or showing poor symmetry?

Answer: Peak tailing, where a peak is asymmetrical and prolonged on one side, is a common issue in HPLC.[1] It can be caused by several factors related to the column, mobile phase, or sample interactions.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with analytes, especially basic compounds, causing tailing.[2]

      • Solution: Use a modern, high-purity, end-capped column. Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help, but it is often unnecessary with today's columns.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[1][3]

      • Solution: Reduce the injection volume or dilute the sample concentration.[4][5]

    • Column Contamination or Degradation: Accumulation of strongly adsorbed sample matrix components or the creation of a void at the column inlet can disrupt the flow path.[6]

      • Solution: Use a guard column to protect the analytical column.[7] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.[8]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not suitable, it can lead to secondary interactions.[4]

      • Solution: Adjust the mobile phase pH. For silica-based columns, operating within a pH range of 2-8 is recommended to prevent stationary phase degradation.[2]

Question: My non-polar compound is eluting too quickly (low retention) or not being retained at all. What should I do?

Answer: Poor retention of non-polar compounds in reverse-phase HPLC indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. The goal is to increase the hydrophobic interaction between your compound and the column.

  • Potential Causes & Solutions:

    • Mobile Phase is Too "Strong": The organic solvent concentration in your mobile phase is too high, causing the analyte to be swept through the column quickly.

      • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. Increasing the aqueous component will increase retention for non-polar compounds.[9]

    • Incorrect Stationary Phase: The column may not be hydrophobic enough for your compound.

      • Solution: Switch to a more retentive stationary phase. For example, move from a C8 to a C18 column. Columns with a higher carbon load generally provide greater retention for hydrophobic samples.[10][11]

    • Use of a Stronger Organic Solvent: Different organic solvents have different elution strengths.

      • Solution: If using a stronger solvent like Tetrahydrofuran (THF), consider switching to a weaker one like acetonitrile or methanol to increase retention.[12]

Question: I am seeing poor resolution between two or more peaks. How can I improve the separation?

Answer: Low resolution can result from overlapping peaks, making accurate quantification difficult.[3] Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The current mobile phase may not be providing enough selectivity for your compounds.

      • Solution 1: Optimize the organic solvent percentage. A 10% decrease in the organic modifier can increase retention by a factor of 2-3, potentially improving resolution.[9]

      • Solution 2: Switch the organic solvent. Changing from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties and interactions.[9]

    • Gradient Elution Not Optimized: For complex mixtures, an isocratic method may not be sufficient.

      • Solution: Implement a gradient elution method, starting with a higher aqueous percentage and gradually increasing the organic solvent concentration. This can help separate compounds with a wide range of polarities.[13][14]

    • Incorrect Column Chemistry: The stationary phase may not be the best choice for your specific analytes.

      • Solution: Screen different column chemistries. Besides C18, consider Phenyl or Cyano phases which offer different types of interactions and can change selectivity.[15][16]

    • Flow Rate is Too High: A high flow rate can reduce the time available for analytes to interact with the stationary phase, decreasing resolution.

      • Solution: Lower the flow rate. This generally increases analysis time but can significantly improve peak separation.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right column for purifying my non-polar compound?

The most common choice for separating non-polar compounds is reverse-phase (RP) HPLC.[17][18] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[19]

  • Stationary Phase: C18 (Octadecyl) columns are the most widely used and are a good starting point due to their high hydrophobicity.[10][19] For less non-polar compounds or to reduce analysis time, a C8 (Octyl) column can be used.[17] Phenyl columns can offer alternative selectivity for compounds containing aromatic rings.

  • Column Dimensions:

    • Length: Longer columns (e.g., 250 mm) provide higher resolution for complex samples but result in longer run times and higher backpressure. Shorter columns (e.g., <150 mm) are ideal for faster analyses.[17][19]

    • Internal Diameter (ID): Standard analytical columns typically have a 4.6 mm ID. For higher resolution with smaller sample volumes, a smaller ID (e.g., 2.1 mm) can be used.[17]

    • Particle Size: Smaller particles (e.g., <3 µm) offer better resolution but lead to higher backpressure. 5 µm particles are a common choice for general applications.[17][20]

Q2: Which solvents should I use for the mobile phase?

In reverse-phase HPLC, the mobile phase consists of a polar solvent (Aqueous, Phase A) mixed with a less polar organic solvent (Organic, Phase B).[17]

  • Aqueous Phase (A): HPLC-grade water is typically used.[10] For neutral compounds, water is sufficient. Buffers may be needed if the sample contains acidic or basic compounds to control ionization, but are often unnecessary for purely non-polar analytes.[10][11]

  • Organic Phase (B): The most common choices are Acetonitrile (ACN) and Methanol (MeOH).[21]

    • Acetonitrile: Offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[22]

    • Methanol: A more cost-effective option.[10]

    • Tetrahydrofuran (THF): A stronger solvent that can be used for highly non-polar compounds that are strongly retained on the column.[12]

Parameter Recommendation for Non-Polar Compounds Rationale
HPLC Mode Reverse-Phase (RP)[23]Separates based on hydrophobicity, ideal for non-polar analytes.[24]
Stationary Phase C18, C8, or Phenyl[10]C18 offers the highest hydrophobicity and retention.[20] C8 is less retentive.
Mobile Phase A HPLC-Grade Water[21]Polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)[4]Organic modifiers used to elute compounds. ACN is generally preferred.
Elution Mode Gradient elution is recommended for method development.[10]Allows for the separation of compounds with varying polarities and reduces run time.
Flow Rate 0.5 - 1.5 mL/min (for 4.6 mm ID column)[10]A good starting range to balance resolution and analysis time.
Column Temp. 30 - 40 °CCan improve peak shape and reduce mobile phase viscosity, lowering backpressure.[13]
Injection Volume 5 - 20 µLStart low to avoid column overloading, which can cause peak fronting.[8]

Q3: How should I prepare my non-polar sample for injection?

Proper sample preparation is crucial for obtaining good peak shape and preventing column clogging.

  • Solubility: The primary goal is to dissolve the sample completely. The ideal sample solvent is the mobile phase itself.[5] If the sample is not soluble in the starting mobile phase composition (which is often highly aqueous), use a solvent that is slightly stronger (higher organic content) than the initial mobile phase, but ensure it is miscible.[5] Dissolving the sample in a very strong solvent (e.g., 100% organic) can lead to poor peak shape if the injection volume is too large.[6]

  • Concentration: Prepare the sample at a concentration of approximately 0.1 - 1.0 mg/mL.[5] If peaks are broad or fronting, it may indicate the column is overloaded, and the sample should be diluted.[5][8]

  • Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[25]

Experimental Protocols

Protocol 1: General Method Development for a Novel Non-Polar Compound

  • Information Gathering: Collect all available information about the analyte's properties, such as its structure and solubility.

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade Acetonitrile). Ensure both are properly degassed.[26]

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Program a fast scouting gradient, for example:

      • 0-1 min: 20% B

      • 1-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

  • Sample Injection: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile, filter, and inject 10 µL.

  • Analysis and Optimization:

    • Based on the elution time from the scouting run, adjust the gradient slope to improve resolution around the peak of interest.

    • If retention is too low, decrease the starting percentage of B. If it is too high, increase the starting percentage of B.

    • Once a suitable gradient is found, it can be converted to an isocratic method for faster, routine analysis if desired.

Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization A Define Separation Goal (Purity, Quantitation) B Gather Analyte Info (Polarity, Solubility) A->B C Select Column (e.g., C18, 150x4.6mm) B->C D Prepare Mobile Phase (Water/ACN) C->D E Perform Scouting Gradient (e.g., 20-80% ACN) D->E F Good Retention & Peak Shape? E->F G Optimize Gradient Slope & Solvent Ratio F->G Yes I Change Solvent (MeOH) or Column (C8/Phenyl) F->I No H Resolution Adequate? G->H H->I No J Finalize Method H->J Yes I->E

Caption: Workflow for Reverse-Phase HPLC Method Development.

TroubleshootingPeakTailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause1 Secondary Interactions (Silanols) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination or Void Problem->Cause3 Cause4 Solvent Mismatch (Sample vs Mobile Phase) Problem->Cause4 Sol1 Use End-capped Column Adjust Mobile Phase pH Cause1->Sol1 Sol2 Reduce Injection Volume Dilute Sample Cause2->Sol2 Sol3 Use Guard Column Backflush Column Cause3->Sol3 Sol4 Dissolve Sample in Mobile Phase Cause4->Sol4

Caption: Decision Tree for Troubleshooting HPLC Peak Tailing.

References

Technical Support Center: Synthesis of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-propylhex-2-enoate, targeting researchers, scientists, and professionals in drug development. The primary synthetic route discussed is the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My HWE reaction for the synthesis of this compound resulted in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield in a Horner-Wadsworth-Emmons reaction can stem from several factors. Here are some common causes and their solutions:

    • Ineffective Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of the phosphonate reagent to form a nucleophilic carbanion.[1][2] If the base used is not strong enough or if it is old and has lost its reactivity, the ylide will not form in sufficient concentration.

      • Solution: Ensure you are using a sufficiently strong and fresh base. For phosphonates with an α-ester group, common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[3] It is crucial to handle these bases under anhydrous conditions as they react with moisture.

    • Poor Quality of Reagents: The aldehyde (pentanal) can be prone to oxidation to pentanoic acid or polymerization. The phosphonate reagent can hydrolyze over time.

      • Solution: Use freshly distilled pentanal. Check the purity of your phosphonate reagent by NMR spectroscopy before use. Ensure all solvents are anhydrous, as water will quench the phosphonate carbanion.

    • Reaction Temperature: The temperature at which the deprotonation and the subsequent reaction with the aldehyde are carried out can be critical.

      • Solution: The deprotonation of the phosphonate is often performed at 0°C or even lower temperatures (e.g., -78°C) to prevent side reactions.[4] After the addition of the aldehyde, the reaction is typically allowed to slowly warm to room temperature.[5] Optimizing the temperature profile for your specific setup may be necessary.

    • Steric Hindrance: While less of a concern with a primary aldehyde like pentanal, significant steric bulk on either the phosphonate or the carbonyl compound can hinder the reaction.[6]

      • Solution: In this specific synthesis, steric hindrance is unlikely to be a major issue. However, ensuring a sufficient reaction time can help overcome minor steric effects.

Issue 2: Formation of Unexpected Side Products

  • Question: I have obtained my product, but I also see significant impurities or side products in my crude reaction mixture. What are these and how can I avoid them?

  • Answer: The formation of side products is a common issue. Here are some possibilities:

    • Aldol Condensation of Pentanal: If the base is added too quickly or if the temperature is not controlled, the pentanal can undergo self-condensation.

      • Solution: Add the base slowly to the phosphonate reagent at a low temperature to form the ylide. Then, add the pentanal dropwise to the pre-formed ylide solution, also at a low temperature.

    • Michael Addition: The product, an α,β-unsaturated ester, can potentially react with the phosphonate ylide via a Michael addition, especially if there is an excess of the ylide.

      • Solution: Use a stoichiometry where the aldehyde is the limiting reagent or use a 1:1 stoichiometry. Monitor the reaction by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed.

    • Hydrolysis of the Ester: If the reaction workup involves harsh acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

      • Solution: Use a mild workup procedure. A gentle wash with a saturated aqueous solution of ammonium chloride (NH4Cl) is often sufficient to quench the reaction.[6]

Issue 3: Unexpected E/Z Isomer Ratio

  • Question: The Horner-Wadsworth-Emmons reaction is known to favor the (E)-isomer, but I have obtained a significant amount of the (Z)-isomer. How can I improve the stereoselectivity?

  • Answer: The stereoselectivity of the HWE reaction is influenced by several factors.[1][4]

    • Structure of the Phosphonate Reagent: The nature of the groups on the phosphorus atom can influence the E/Z selectivity.

      • Solution: While triethyl phosphonates generally give good E-selectivity, other phosphonates can be used. For enhanced Z-selectivity, phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari modification), are often employed.[4][7]

    • Reaction Conditions: The choice of base and solvent can have a significant impact on the isomer ratio.

      • Solution: For high E-selectivity, reactions are typically run under conditions that allow for thermodynamic equilibration of the intermediates.[1] This often involves using sodium or lithium bases in a non-coordinating solvent like THF.[8] To favor the Z-isomer, conditions that promote kinetic control are used, such as potassium bases in the presence of a crown ether at low temperatures.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

A1: The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized carbanion (a phosphonate ylide).[1] This carbanion then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. This intermediate rearranges to form an oxaphosphetane, which then collapses to yield an alkene and a water-soluble phosphate byproduct.[2] The easy removal of this byproduct by aqueous extraction is a significant advantage over the traditional Wittig reaction.[7][9]

Q2: How do I choose the appropriate base for my HWE reaction?

A2: The choice of base depends on the acidity of the α-proton of the phosphonate. For phosphonates stabilized by an ester group, such as methyl 2-(diethylphosphono)propanoate, moderately strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are commonly used.[3] For less activated phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary. For base-sensitive substrates, weaker bases in combination with additives like LiCl can be used (Masamune-Roush conditions).[7]

Q3: What are the best solvents for this reaction?

A3: Anhydrous aprotic solvents are typically used for the HWE reaction. Tetrahydrofuran (THF) is a very common choice. Other suitable solvents include diethyl ether, 1,2-dimethoxyethane (DME), and toluene. The solvent must be able to dissolve the reactants and intermediates and should not react with the strong bases used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot for the starting aldehyde (pentanal) and a new spot for the product (this compound) should be visible. The disappearance of the aldehyde spot usually indicates that the reaction is complete. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What is the best method for purifying the final product?

A5: After an aqueous workup to remove the phosphate byproduct and any remaining base, the crude product is typically purified by flash column chromatography on silica gel.[10] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The exact ratio will depend on the polarity of the product and any impurities.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Pentanal (Valeraldehyde)C₅H₁₀O86.130.809101.0
Methyl 2-(diethylphosphono)propanoateC₈H₁₇O₅P224.181.127111.1
Sodium Hydride (60% in mineral oil)NaH24.000.92121.2
Tetrahydrofuran (THF), anhydrousC₄H₈O72.110.889--

Table 2: Expected Reaction Outcomes

ParameterExpected ValueNotes
Yield60-85%Yields can vary depending on the purity of reagents and reaction conditions.
E/Z Ratio>95:5The HWE reaction with stabilized ylides generally shows high E-selectivity.[3] The exact ratio can be influenced by the base and reaction temperature.
Purity>95%After purification by flash column chromatography.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Materials:

  • Pentanal

  • Methyl 2-(diethylphosphono)propanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.

  • Ylide Formation: The flask is cooled to 0°C in an ice bath. Methyl 2-(diethylphosphono)propanoate (1.1 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH over 15-20 minutes. The mixture is stirred at 0°C for 30 minutes, during which time hydrogen gas will evolve.

  • Aldehyde Addition: A solution of pentanal (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 3-4 hours, or until TLC analysis indicates the complete consumption of the pentanal.

  • Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Visualizations

Reaction_Pathway Pentanal Pentanal Oxaphosphetane Oxaphosphetane Intermediate Pentanal->Oxaphosphetane Phosphonate Methyl 2-(diethylphosphono)propanoate Base NaH Ylide Phosphonate Ylide Base->Ylide + Phosphonate Ylide->Oxaphosphetane + Pentanal Product This compound Oxaphosphetane->Product Byproduct Diethyl phosphate byproduct Oxaphosphetane->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (Flame-dried flask, N2 atm) B Ylide Formation (Add phosphonate to NaH in THF at 0°C) A->B C Aldehyde Addition (Add pentanal at 0°C) B->C D Reaction (Warm to RT, stir for 3-4h) C->D E Quenching & Workup (aq. NH4Cl, extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, GC-MS) F->G

Caption: General experimental workflow for the HWE synthesis.

Troubleshooting_Tree Start Low or No Product Yield? CheckBase Is the base fresh and strong enough? Start->CheckBase Yes CheckReagents Are reagents pure and anhydrous? CheckBase->CheckReagents Yes SolutionBase Use fresh, potent base (e.g., new NaH). CheckBase->SolutionBase No CheckTemp Was the temperature controlled? CheckReagents->CheckTemp Yes SolutionReagents Distill aldehyde, dry solvent. CheckReagents->SolutionReagents No SolutionTemp Maintain low temp during addition. CheckTemp->SolutionTemp No End Yield should improve. CheckTemp->End Yes SolutionBase->End SolutionReagents->End SolutionTemp->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for stabilizing unsaturated ester compounds.

Frequently Asked Questions (FAQs)

Section 1: Hydrolytic Degradation

Q1: What are the primary causes of hydrolytic degradation in my unsaturated ester compound?

A1: Hydrolysis is the cleavage of the ester bond by water, resulting in the formation of a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by either acids or bases.[2] The presence of moisture and exposure to non-neutral pH conditions are the primary drivers of this degradation pathway.[1][3] For instance, even small amounts of moisture in the air can lead to hydrolytic rancidity in fats and oils over time.[4]

Q2: How can I effectively prevent or minimize hydrolysis of my ester?

A2: Several strategies can be employed to prevent hydrolysis:

  • Moisture Control: The most critical step is to minimize contact with water. This can be achieved by storing compounds in a dry environment, using desiccants, or employing moisture-proof packaging.[1]

  • pH Control: The rate of hydrolysis is pH-dependent.[3] Maintaining the pH of a solution within a stable range, typically between 4 and 8 for many esters, can significantly slow down degradation.[5]

  • Use of Stabilizers: Chemical stabilizers, such as carbodiimides, can be added. These compounds react with carboxylic acids that are formed, preventing the reversible reaction and stabilizing the ester.[1]

  • Chelating Agents: If metal ions are present, they can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions and reduce the degradation rate.[1]

Q3: My compound is in an aqueous solution. What is the optimal pH for stability?

A3: While the optimal pH is specific to the molecule's structure, most esters exhibit the greatest stability in a slightly acidic to neutral pH range (pH 4-8).[5] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[2][3] It is recommended to perform a pH-rate profile study as part of your forced degradation experiments to determine the exact pH of maximum stability for your specific compound.

Section 2: Oxidative Degradation

Q1: My sample has developed a strange odor and changed color. Could this be oxidation?

A1: Yes, a change in odor and color are common indicators of oxidative degradation. Oxidation typically targets the carbon-carbon double bonds (the "unsaturated" part) of the molecule.[4] This process can lead to the formation of volatile and often foul-smelling aldehydes and ketones, a phenomenon commonly known as rancidity in lipids.[4]

Q2: What are the most effective antioxidants for stabilizing unsaturated esters?

A2: Antioxidants function by reacting with oxygen or free radicals, preventing them from attacking the ester compound.[4] The choice of antioxidant depends on the specific ester and the application. Common classes include:

  • Phenolic Compounds: This is a widely used class that includes butylated hydroxytoluene (BHT), 4-methoxyphenol (MeHQ), and hydroquinone (HQ).[6] Vitamin E (tocopherol) is a natural phenolic antioxidant effective in preventing lipid peroxidation.[4]

  • Essential Oils: Certain essential oils from spices like clove, cinnamon, and oregano have demonstrated significant antioxidant properties due to their high content of phenolic compounds like eugenol, carvacrol, and thymol.[7]

  • Amines and Other Compounds: Aromatic amines and compounds like phenothiazine (PTZ) are also used, particularly as polymerization inhibitors that can also prevent oxidative side reactions.[8][9]

Q3: How do I select the appropriate antioxidant for my experiment or formulation?

A3: The selection process involves considering several factors:

  • Solubility: The antioxidant must be soluble in your sample matrix.

  • Compatibility: It should not react with your primary compound or other excipients in an undesirable way.

  • Regulatory Acceptance: For drug development, the antioxidant must be approved for pharmaceutical use.

  • Efficacy: The effectiveness can vary. It is often necessary to screen several antioxidants at different concentrations to find the optimal solution.

A logical approach to selecting a stabilization strategy is outlined in the diagram below.

G Start Instability Observed in Unsaturated Ester Identify Identify Degradation Pathway (See Forced Degradation Protocol) Start->Identify Hydrolysis Hydrolysis Identify->Hydrolysis  Water/pH  is the cause Oxidation Oxidation Identify->Oxidation  Air/Light  is the cause Polymerization Polymerization (Monomers) Identify->Polymerization  Heat/Initiator  is the cause Action_Hydro Control Moisture (Drying Agent) Control pH (Buffer System) Add Stabilizer (e.g., Carbodiimide) Hydrolysis->Action_Hydro Action_Ox Inert Atmosphere (N2, Ar) Protect from Light Add Antioxidant (e.g., BHT, Vitamin E) Oxidation->Action_Ox Action_Poly Control Temperature Add Inhibitor (e.g., MeHQ, PTZ) Ensure O2 presence (if required by inhibitor) Polymerization->Action_Poly End Stable Compound Action_Hydro->End Action_Ox->End Action_Poly->End

Caption: Decision tree for selecting a stabilization strategy.
Section 3: Unwanted Polymerization

Q1: I work with acrylic ester monomers, and they keep solidifying in the bottle. What is happening?

A1: This is likely due to spontaneous polymerization. Unsaturated monomers, especially acrylics and styrenics, can polymerize if not properly inhibited.[6][8] This process can be initiated by heat, light, or the presence of radical species.[6] Industrial production and purification processes like distillation are particularly susceptible to thermally induced polymerization.[6]

Q2: How do polymerization inhibitors like hydroquinone monomethyl ether (MeHQ) work?

A2: Polymerization inhibitors act as radical scavengers.[6] The polymerization process proceeds through a free-radical mechanism. Inhibitors are compounds that react with and neutralize these radicals, terminating the polymerization chain.[6] Phenolic compounds like MeHQ, amines, and stable free radicals like TEMPO are common examples.[][11]

Q3: The safety data sheet for my monomer says to store it under air, not an inert gas. Why is that?

A3: This is a critical safety instruction. Many common phenolic inhibitors, including MeHQ, require the presence of dissolved oxygen to function effectively.[8][12] Oxygen itself can act as an inhibitor by forming less reactive peroxy radicals.[6] More importantly, it participates in the reaction mechanism that allows the phenolic inhibitor to scavenge polymer-forming radicals.[] Storing these inhibited monomers under an inert atmosphere like nitrogen will render the inhibitor useless and can lead to rapid, uncontrolled polymerization.[12]

Troubleshooting Guides

Guide 1: Identifying the Cause of Degradation

If your unsaturated ester compound is showing signs of instability (e.g., change in appearance, purity, or activity), a forced degradation study is the most systematic way to identify the cause.[13][14] This involves subjecting the compound to a series of harsh conditions to determine its susceptibility to different degradation pathways.[15]

Below is a diagram illustrating the typical workflow for such a study.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Samples (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (e.g., UV/Vis light) Photo->Analysis Identify Identify Degradants & Determine Pathways Analysis->Identify Start Drug Substance or Product Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control (No Stress) Start->Control Control->Analysis

Caption: Experimental workflow for a forced degradation study.

By comparing the degradation profile under each condition to an unstressed control sample, you can deduce the primary instability. For example:

  • Significant degradation in acid/base conditions only: Indicates susceptibility to hydrolysis .

  • Significant degradation with H₂O₂: Indicates susceptibility to oxidation .

  • Degradation only at high temperatures or under UV light: Suggests thermal or photolytic instability.

Data Presentation

Table 1: Common Polymerization Inhibitors and Their Typical Concentrations

This table summarizes common inhibitors used to stabilize unsaturated ester monomers. The optimal concentration can vary based on the specific monomer, purity, and storage conditions.

InhibitorAbbreviationChemical ClassTypical Concentration (ppm)Oxygen Required?Key Characteristics
4-Methoxyphenol (Hydroquinone monomethyl ether)MeHQPhenolic15 - 200YesStandard, widely used inhibitor for acrylic esters during storage and transport.[8]
PhenothiazinePTZAromatic Amine200 - 1000NoEffective at higher temperatures (e.g., during distillation); often used with MeHQ.[8][9]
HydroquinoneHQPhenolic100 - 1000YesEffective but can slow down desired polymerization more than MeHQ.[6]
4-tert-ButylcatecholTBCPhenolic10 - 100YesCommonly used for styrene and butadiene; easily removed by an alkaline wash.[6]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPOStable Free Radical5 - 100NoHighly effective radical scavenger, often used for specialized applications.[6][11]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for stress testing an unsaturated ester compound to identify potential degradation pathways, as mandated by ICH guidelines for pharmaceutical development.[14][15]

Objective: To generate potential degradation products and determine the intrinsic stability of the compound under various stress conditions.

Materials:

  • Unsaturated ester compound (drug substance).

  • Solvents (e.g., Acetonitrile, Methanol, Water).

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • Calibrated oven, photostability chamber.

  • Analytical instrumentation: HPLC with UV or PDA detector, LC-MS for identification.

Methodology:

  • Sample Preparation: Prepare stock solutions of the ester compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL), and analyze immediately. This is the t=0 unstressed control.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set period. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Store both a solid sample and a solution sample in a calibrated oven (e.g., 60-80°C) for an extended period (e.g., 1 week). Analyze at set intervals.

  • Photostability: Expose both a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample protected from light. Analyze both samples.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can resolve the degradants from the parent peak.[16] Use LC-MS to obtain mass data on the major degradation products for structural elucidation.

Protocol 2: Evaluating the Stability of an Acrylic Monomer with an Inhibitor

Objective: To monitor the concentration of a polymerization inhibitor (e.g., MeHQ) and the formation of polymers in an acrylic ester monomer over time under storage conditions.

Materials:

  • Inhibited acrylic ester monomer.

  • Analytical standards for the monomer and the inhibitor (e.g., MeHQ).

  • Instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Viscometer or Gel Permeation Chromatography (GPC) for polymer detection.

Methodology:

  • Initial Analysis (t=0):

    • Using a calibrated GC or HPLC method, determine the initial concentration of the inhibitor (e.g., MeHQ) in the monomer sample.

    • Measure the viscosity of the monomer.

    • Optionally, use GPC to confirm the absence of any high molecular weight polymer.

  • Storage: Store the monomer under the recommended conditions (e.g., under air, below 35°C, protected from light).[12] It is also useful to set up a parallel sample under "abusive" conditions (e.g., higher temperature) to accelerate any potential instability.

  • Time-Point Monitoring: At regular intervals (e.g., weekly for the first month, then monthly), withdraw a small, representative sample.

  • Analysis:

    • Re-measure the inhibitor concentration using the same analytical method. A decrease in inhibitor concentration indicates it is being consumed to prevent polymerization.[8]

    • Measure the viscosity. A significant increase in viscosity is a direct indication of polymer formation.

    • Analyze for polymer content using GPC. The appearance of high molecular weight peaks confirms that polymerization has begun.

  • Data Evaluation: Plot the inhibitor concentration and viscosity over time. The "shelf-life" or stability period can be estimated as the time until the inhibitor concentration drops below a critical level or until a noticeable increase in viscosity occurs.[8]

This technical support guide provides a foundational understanding of the factors affecting unsaturated ester stability and the methods to enhance it. For specific molecules, especially in drug development, a thorough experimental investigation is always required.

References

Validation & Comparative

Comparison of synthesis methods for alpha,beta-unsaturated esters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the primary synthetic routes to α,β-unsaturated esters is presented for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of the Horner-Wadsworth-Emmons, Heck, Olefin Cross-Metathesis, and Baylis-Hillman reactions, supported by experimental data. Each method is detailed with a mechanistic diagram, a summary of reaction parameters, a specific experimental protocol, and a discussion of its advantages and disadvantages.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it is particularly effective for preparing α,β-unsaturated esters with high E-selectivity.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying product purification.[3][4]

Reaction Workflow

The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to an intermediate which cyclizes to form an oxaphosphetane. This intermediate subsequently collapses to yield the alkene and a phosphate byproduct.[2][3]

HWE_Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product α,β-Unsaturated Ester (E-isomer) Oxaphosphetane->Product Elimination Byproduct Phosphate Salt Oxaphosphetane->Byproduct Elimination

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Quantitative Data
Aldehyde/KetonePhosphonateBaseSolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
BenzaldehydeTriethyl phosphonoacetateLiOH·H₂ONoneRT19799:1
4-ChlorobenzaldehydeTriethyl phosphonoacetateDBU/LiClTHF25-9398:2
IsobutyraldehydeTriethyl phosphonoacetateDBU/LiClTHF25-8592:8
CyclohexanecarboxaldehydeTriethyl 2-phosphonopropionateBa(OH)₂·8H₂ONoneRT296>99:1
(E)-2-HexenalTriethyl-2-phosphonopropionateLi-t-butoxideHexane--91140:1
Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate

To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes at this temperature, after which a solution of benzaldehyde (1.0 equivalent) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-cinnamate.

Advantages and Disadvantages
AdvantagesDisadvantages
Generally high yields.Strong bases are often required.
Excellent E-selectivity for α,β-unsaturated esters.Phosphonate reagents can be expensive.
Water-soluble byproduct allows for easy purification.Limited to aldehydes and ketones as substrates.
Milder reaction conditions compared to the Wittig reaction.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes, including α,β-unsaturated esters.[6]

Reaction Workflow

The catalytic cycle of the Heck reaction involves several steps. It begins with the oxidative addition of the unsaturated halide to a Pd(0) complex to form a Pd(II) species. This is followed by the coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which, upon reductive elimination in the presence of a base, regenerates the Pd(0) catalyst.[5][7]

Heck_Reaction Pd0 Pd(0) Catalyst OxidativeAddition Pd(II) Complex Pd0->OxidativeAddition Oxidative Addition UnsaturatedHalide Unsaturated Halide UnsaturatedHalide->OxidativeAddition Coordination Alkene Coordination OxidativeAddition->Coordination Alkene Alkene Alkene->Coordination Insertion Migratory Insertion Coordination->Insertion BetaElimination β-Hydride Elimination Insertion->BetaElimination BetaElimination->Pd0 Reductive Elimination Product α,β-Unsaturated Ester BetaElimination->Product Base Base

Caption: Catalytic cycle of the Heck reaction.

Quantitative Data
Unsaturated HalideAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneMethyl acrylatePd(OAc)₂/PPh₃NaHCO₃NMP801458
4-BromoanisoleEthyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile100395
1-Iodonaphthalenen-Butyl acrylatePdCl₂(PPh₃)₂Et₃NDMF100287
Phenyl triflateStyrenePd(OAc)₂/dppfEt₃NDMF802492
Experimental Protocol: Synthesis of Methyl (E)-Cinnamate

A mixture of iodobenzene (1.0 equivalent), methyl acrylate (1.5 equivalents), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and triethylamine (1.2 equivalents) in N,N-dimethylformamide (DMF) is placed in a sealed tube. The reaction mixture is heated to 100 °C for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give methyl (E)-cinnamate.

Advantages and Disadvantages
AdvantagesDisadvantages
High functional group tolerance.[6]Requires a palladium catalyst, which can be expensive.
Good stereoselectivity for the E-isomer.Use of phosphine ligands which can be air-sensitive.
Broad substrate scope.High reaction temperatures are often necessary.
Halide or triflate leaving groups are required.

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that forms new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates.[8] With the development of well-defined ruthenium and molybdenum catalysts, this method has become a valuable tool for the synthesis of α,β-unsaturated esters.[9]

Reaction Workflow

The generally accepted Chauvin mechanism for olefin metathesis involves the reaction of an olefin with a metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to either regenerate the starting materials or form a new olefin and a new metal alkylidene. The catalytic cycle continues with the newly formed metal alkylidene reacting with the second olefin substrate.[8][10]

Metathesis_Reaction Catalyst Metal Alkylidene Catalyst Metallacycle1 Metallacyclobutane 1 Catalyst->Metallacycle1 [2+2] Cycloaddition Olefin1 Olefin 1 Olefin1->Metallacycle1 NewAlkylidene New Metal Alkylidene Metallacycle1->NewAlkylidene Retro [2+2] Metallacycle2 Metallacyclobutane 2 NewAlkylidene->Metallacycle2 [2+2] Cycloaddition Olefin2 Olefin 2 Olefin2->Metallacycle2 Metallacycle2->Catalyst Retro [2+2] (Catalyst Regeneration) Product α,β-Unsaturated Ester Metallacycle2->Product

Caption: Catalytic cycle of Olefin Cross-Metathesis.

Quantitative Data
Olefin 1Olefin 2CatalystSolventTemp. (°C)Time (h)Yield (%)
1-OcteneMethyl acrylateGrubbs IICH₂Cl₂401285
AllylbenzeneEthyl acrylateHoveyda-Grubbs IIToluene80478
Styrenen-Butyl acrylateGrubbs IICH₂Cl₂451691
1-DeceneBenzyl acrylateGrubbs IINone50394
Experimental Protocol: Synthesis of Methyl (E)-2-Decenoate

To a solution of 1-nonene (1.0 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added Grubbs second-generation catalyst (2 mol%). The reaction mixture is stirred at 40 °C under a nitrogen atmosphere for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl (E)-2-decenoate.

Advantages and Disadvantages
AdvantagesDisadvantages
High functional group tolerance.Catalysts can be expensive and sensitive to air and moisture.
Can be performed under mild conditions.Formation of homodimerized byproducts can be an issue.
Often provides high stereoselectivity for the E-isomer.Removal of the metal catalyst from the product can be challenging.
Substrate scope can be limited by catalyst activity.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine.[11] This reaction produces a multifunctional molecule, an allylic alcohol, which can be further functionalized.[12]

Reaction Workflow

The reaction is initiated by the conjugate addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then acts as a nucleophile, attacking the aldehyde to form an alkoxide. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final allylic alcohol product.[13][14]

Baylis_Hillman_Reaction ActivatedAlkene Activated Alkene (e.g., Acrylate) Zwitterion Zwitterionic Enolate ActivatedAlkene->Zwitterion Michael Addition Catalyst Nucleophilic Catalyst (e.g., DABCO) Adduct Aldol-type Adduct Zwitterion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Product Allylic Alcohol Product Adduct->Product Proton Transfer & Catalyst Elimination

Caption: General workflow of the Baylis-Hillman reaction.

Quantitative Data
AldehydeActivated AlkeneCatalystSolventTemp. (°C)Time (days)Yield (%)
BenzaldehydeMethyl acrylateDABCONoneRT785
4-NitrobenzaldehydeMethyl acrylateDABCOTHFRT292
AcetaldehydeEthyl acrylateDABCOCH₂Cl₂RT1060
FurfuralAcrylonitrileDABCONoneRT578
Experimental Protocol: Synthesis of Methyl 2-(hydroxy(phenyl)methyl)acrylate

A mixture of benzaldehyde (1.0 equivalent), methyl acrylate (1.5 equivalents), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equivalents) is stirred at room temperature for 7 days. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.

Advantages and Disadvantages
AdvantagesDisadvantages
Atom economical, as all atoms from the reactants are incorporated into the product.The reaction is often very slow, taking several days to weeks.
Creates a densely functionalized product in a single step.Limited substrate scope, generally works best with aldehydes.
Does not require a metal catalyst.Can have side reactions, and yields can be variable.
The product is an allylic alcohol, not directly an α,β-unsaturated ester.

References

Comparative Reactivity Analysis of Methyl 2-propylhex-2-enoate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication presents a comprehensive comparative analysis of the chemical reactivity of Methyl 2-propylhex-2-enoate against a selection of other α,β-unsaturated esters. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing objective data to inform the selection and application of these compounds in various chemical transformations.

Introduction

This compound is an α,β-unsaturated ester with a unique substitution pattern that influences its reactivity. Understanding its behavior in common reactions, such as hydrolysis and Michael additions, is crucial for its effective utilization in synthetic chemistry. This guide provides a head-to-head comparison of its reactivity with other esters, supported by experimental data and detailed protocols.

Reactivity Comparison: Key Factors

The reactivity of α,β-unsaturated esters is primarily governed by two key factors:

  • Electronic Effects: The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. Substituents on the α and β carbons can further modulate this electronic effect.

  • Steric Hindrance: Bulky substituents at the α and β positions can hinder the approach of nucleophiles, thereby reducing the reaction rate.

Experimental Data and Comparison

Due to the limited availability of specific kinetic and yield data for this compound in publicly accessible literature, a standardized set of experiments is proposed to generate comparative data. The following tables outline the proposed experimental plan and hypothetical comparative data based on established principles of organic chemistry.

Table 1: Esters for Comparative Reactivity Study
Ester NameStructureKey Features
This compound CH₃(CH₂)₂CH=C(CH₂CH₂CH₃)COOCH₃α-propyl, β-propyl substitution
Methyl acrylateCH₂=CHCOOCH₃Unsubstituted α and β positions
Methyl crotonateCH₃CH=CHCOOCH₃β-methyl substitution
Methyl methacrylateCH₂=C(CH₃)COOCH₃α-methyl substitution
Methyl 3,3-dimethylacrylate(CH₃)₂C=CHCOOCH₃β,β-dimethyl substitution
Table 2: Comparative Reactivity in Base-Catalyzed Hydrolysis (Saponification) - Hypothetical Data
EsterRelative Rate Constant (k_rel)Predicted Trend Justification
Methyl acrylate100Unhindered, most reactive.
Methyl crotonate50β-substitution provides some steric hindrance.
Methyl methacrylate20α-substitution provides significant steric hindrance near the carbonyl group.
Methyl 3,3-dimethylacrylate10Increased steric hindrance at the β-position further reduces reactivity.
This compound 5 Significant steric hindrance from both α- and β-propyl groups.
Table 3: Comparative Reactivity in Michael Addition with a Thiol Nucleophile - Hypothetical Data
EsterReaction Yield (%) after 24hPredicted Trend Justification
Methyl acrylate>95Highly reactive due to lack of steric hindrance.
Methyl crotonate85β-substitution slightly decreases reactivity.
Methyl methacrylate40α-substitution significantly hinders nucleophilic attack at the β-carbon.
Methyl 3,3-dimethylacrylate15Severe steric hindrance at the β-position drastically reduces the reaction rate.
This compound <10 The combination of α- and β-substituents creates a highly hindered system.

Experimental Protocols

To generate the data for a definitive comparison, the following experimental protocols are proposed:

Synthesis of this compound

A detailed protocol for the synthesis of this compound would be required. A plausible method is the Wittig or Horner-Wadsworth-Emmons reaction between an appropriate phosphonium ylide or phosphonate carbanion and a carbonyl compound, followed by esterification if necessary.

Example Synthetic Pathway (Conceptual):

Synthesis Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Ylide Ylide Propyltriphenylphosphonium bromide->Ylide 1. Base Base Base This compound This compound Ylide->this compound 2. Methyl 2-oxohexanoate Methyl 2-oxohexanoate Methyl 2-oxohexanoate

Conceptual Wittig reaction pathway.
Base-Catalyzed Hydrolysis (Saponification) Protocol

  • Preparation of Solutions: Prepare standardized solutions of each ester (e.g., 0.1 M in a suitable solvent like ethanol) and a standardized aqueous solution of sodium hydroxide (e.g., 0.1 M).

  • Reaction Setup: In a temperature-controlled water bath (e.g., 25 °C), mix equal volumes of the ester solution and the NaOH solution.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid solution (e.g., 0.1 M HCl).

  • Analysis: Determine the concentration of unreacted NaOH by back-titration with a standardized base solution (e.g., 0.05 M NaOH) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: Plot the concentration of the ester versus time and determine the second-order rate constant for the saponification reaction.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_sol Ester Solution (0.1 M) Mix Mix solutions in temperature-controlled bath Ester_sol->Mix NaOH_sol NaOH Solution (0.1 M) NaOH_sol->Mix Sample Withdraw aliquots at time intervals Mix->Sample Quench Quench with excess HCl Sample->Quench Titrate Back-titrate with NaOH Quench->Titrate Calculate Calculate rate constant Titrate->Calculate

Workflow for Saponification Kinetics.
Michael Addition Protocol

  • Reactant Preparation: Prepare solutions of each ester (e.g., 0.1 M in a suitable solvent like THF) and a nucleophile, such as a thiol (e.g., 1-butanethiol, 0.1 M in THF), with a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Reaction: Mix the solutions at a controlled temperature (e.g., room temperature) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Determine the percentage conversion of the starting ester to the Michael adduct over time. The yield can be determined after a fixed reaction time (e.g., 24 hours) by isolating the product.

Michael_Addition_Workflow cluster_prep_ma Preparation cluster_reaction_ma Reaction cluster_analysis_ma Analysis Ester_sol_ma Ester Solution (0.1 M) Mix_ma Mix solutions at room temperature Ester_sol_ma->Mix_ma Thiol_sol Thiol Solution (0.1 M) + Catalyst Thiol_sol->Mix_ma Monitor_ma Monitor by GC/HPLC Mix_ma->Monitor_ma Yield_calc Determine % conversion and yield Monitor_ma->Yield_calc

Workflow for Michael Addition Study.

Discussion and Conclusion

Based on established principles of organic chemistry, it is predicted that this compound will exhibit significantly lower reactivity in both hydrolysis and Michael addition reactions compared to less substituted α,β-unsaturated esters. The presence of propyl groups at both the α and β positions creates substantial steric hindrance around the electrophilic centers (the carbonyl carbon and the β-carbon). This steric bulk is expected to be the dominant factor controlling its reactivity.

For researchers and drug development professionals, this lower reactivity could be advantageous in applications where a more stable and less reactive ester is required. Conversely, for synthetic transformations that rely on the electrophilicity of the α,β-unsaturated system, more forcing reaction conditions or the use of highly reactive nucleophiles may be necessary.

The proposed experimental work would provide the necessary quantitative data to confirm these predictions and establish a clear reactivity profile for this compound, enabling its more effective application in chemical research and development.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Methyl 2-propylhex-2-enoate and structurally related compounds. Due to a lack of direct experimental data on this compound, this comparison is based on published findings for similar unsaturated fatty acid esters. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a medium-chain unsaturated fatty acid ester. Compounds within this class have garnered interest for their potential therapeutic applications, drawing parallels with the known biological activities of short-chain fatty acids (SCFAs) and other fatty acid derivatives. These activities primarily include anticancer, anti-inflammatory, and antimicrobial effects. It is hypothesized that esters like this compound may act as prodrugs, releasing the active fatty acid upon hydrolysis, or they may exert biological effects in their own right.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound and its analogs could potentially exhibit the following biological effects:

  • Anticancer Activity: Unsaturated fatty acids and their esters have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of tumor cell proliferation.

  • Anti-inflammatory Activity: Fatty acid derivatives can modulate inflammatory pathways. One key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.

  • Antimicrobial Activity: Various fatty acid esters have shown inhibitory effects against a range of microorganisms, including bacteria and fungi. The length of the alkyl chain and the degree of unsaturation in the fatty acid moiety appear to influence the antimicrobial potency.

  • G Protein-Coupled Receptor (GPCR) Activation: Short-chain fatty acids are known agonists of GPR41 and GPR43, which are involved in metabolic and inflammatory signaling. While direct evidence for their esters is limited, it is plausible that hydrolysis to the parent fatty acid could lead to receptor activation.

  • Histone Deacetylase (HDAC) Inhibition: SCFAs are also recognized as inhibitors of HDACs, enzymes that play a crucial role in epigenetic regulation and are targets in cancer therapy. Similar to GPCR activation, the ester forms may require conversion to the free acid to exert this effect.

Comparative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of various unsaturated fatty acid esters that are structurally related to this compound. It is important to note that these are not direct comparisons but serve as a reference for potential activity.

Compound/Compound ClassBiological ActivityAssay SystemQuantitative Data (IC50/MIC)
Unsaturated Fatty Acid Esters (General) CytotoxicityVarious Cancer Cell LinesVaries widely depending on cell line and specific ester
Linoleic Acid Methyl Ester AntimicrobialS. mutans>90% inhibition at 25 µg/mL[1]
Palmitoleic Acid Methyl Ester AntimicrobialS. mutans>90% inhibition at 25 µg/mL[1]
Unsaturated Fatty Acid Ergosterol Esters AntimicrobialMethicillin-resistant Staphylococcus aureusMIC: 3.1 µg/mL for one derivative
Phenolic Acids Alkyl Esters AntimicrobialE. coli, B. cereus, L. monocytogenes, F. culmorum, S. cerevisiaeMIC: 1.2 - 20 mM

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.

In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound and related compounds can be visualized through signaling pathways and experimental workflows.

GPR_Activation_Pathway Compound Fatty Acid Ester (e.g., this compound) Hydrolysis Esterase Hydrolysis Compound->Hydrolysis Fatty_Acid Free Fatty Acid Hydrolysis->Fatty_Acid GPR41_43 GPR41 / GPR43 Fatty_Acid->GPR41_43 Signaling Downstream Signaling Cascades (e.g., MAPK, Ca2+ mobilization) GPR41_43->Signaling Biological_Effect Biological Effect (e.g., Anti-inflammatory, Metabolic Regulation) Signaling->Biological_Effect

Caption: Potential GPR41/43 activation pathway by fatty acid esters.

HDAC_Inhibition_Pathway Compound Fatty Acid Ester Hydrolysis Esterase Hydrolysis Compound->Hydrolysis Fatty_Acid Free Fatty Acid Hydrolysis->Fatty_Acid HDAC Histone Deacetylase (HDAC) Fatty_Acid->HDAC Histone Histone (acetylated) HDAC->Histone Deacetylation Gene_Expression Altered Gene Expression Histone->Gene_Expression Biological_Effect Biological Effect (e.g., Anticancer) Gene_Expression->Biological_Effect

Caption: Putative HDAC inhibition mechanism by fatty acid esters.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Anti_inflammatory Anti-inflammatory Assay (e.g., NO production) Anti_inflammatory->Data_Analysis Antimicrobial Antimicrobial Assay (e.g., MIC determination) Antimicrobial->Data_Analysis GPR_Assay GPR41/43 Activation Assay Conclusion Conclusion on Biological Activity Profile GPR_Assay->Conclusion HDAC_Assay HDAC Inhibition Assay HDAC_Assay->Conclusion Lead_Compound This compound & Related Compounds Lead_Compound->Cytotoxicity Lead_Compound->Anti_inflammatory Lead_Compound->Antimicrobial Data_Analysis->GPR_Assay Data_Analysis->HDAC_Assay

Caption: General workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, the existing literature on related unsaturated fatty acid esters suggests a promising potential for anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols and conceptual pathway diagrams offer a framework for future investigations into this and similar molecules. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

Comparative study of the fragrance profiles of different unsaturated esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the fragrance profiles of various unsaturated esters, compounds crucial in the flavor and fragrance industry. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for researchers and professionals in sensory science and product development.

Unsaturated esters are a class of organic compounds known for their wide range of pleasant and often potent aromas, contributing significantly to the scent of many fruits and flowers.[1][2] Their fragrance profiles can vary from fruity and sweet to green and fatty, depending on their molecular structure, including the length of the carbon chain, the position and geometry of the double bonds, and the nature of the alcohol and carboxylic acid moieties. Understanding the nuances of these fragrance profiles is essential for creating specific and desired sensory experiences in a variety of applications.

Comparative Fragrance Profiles of Selected Unsaturated Esters

The following table summarizes the fragrance profiles of several unsaturated esters, including their odor descriptors and, where available, their odor detection thresholds. This quantitative data allows for a direct comparison of the potency and character of these aromatic compounds.

Unsaturated EsterMolecular FormulaOdor Descriptor(s)Odor Detection Threshold (in water, ppb)
Ethyl CrotonateC6H10O2Pungent, fermented, rummy, sweet, caramel, apricot, candied apple.[3][4][5][6]Not available
Methyl LinoleateC19H34O2Oily, fatty, soft woody.[7][8]Not available
Methyl LinolenateC19H32O2Oily, fatty, sometimes fruity.[9]Not available
cis-3-Hexenyl AcetateC8H14O2Fresh, green, fruity.Not available
cis-3-Hexenyl FormateC7H12O2Green, sharp.Not available
Ethyl HexanoateC8H16O2Fruity (apple, banana, pineapple).[10]1

Note: Odor detection thresholds can vary significantly based on the medium (e.g., water, air, ethanol solution) and the sensory evaluation methodology used.

Experimental Protocols

The characterization of fragrance profiles, particularly the determination of odor thresholds and descriptors, relies on sophisticated analytical techniques coupled with sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the primary method used for this purpose.[11][12]

Gas Chromatography-Olfactometry (GC-O) for Fragrance Profile Analysis

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This technique allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific scent.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For samples in a liquid matrix (e.g., beverages, aqueous solutions), LLE is a common technique to extract volatile and semi-volatile compounds.[13] A suitable organic solvent, such as dichloromethane or a mixture of pentane and diethyl ether, is used to extract the analytes. The organic phase is then concentrated before GC-O analysis.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is particularly useful for headspace analysis of volatile compounds.[14] A fused silica fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the volatile analytes. The fiber is then directly inserted into the GC injector for thermal desorption and analysis.

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a magnetic stir bar coated with a sorbent to extract analytes from a liquid sample. It offers a larger sorbent volume, leading to higher recovery of analytes.

2. GC-O System and Parameters:

  • Gas Chromatograph (GC): A high-resolution gas chromatograph is required for the separation of complex mixtures of volatile compounds.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5, HP-5MS, DB-Wax) is typically used for the separation of esters. The choice of column depends on the specific analytes of interest.

  • Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.

  • Oven Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.

  • Effluent Splitter: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and the olfactometry port. This allows for simultaneous chemical identification and sensory evaluation.[11]

  • Olfactometry Port (Sniffing Port): The sniffing port delivers the GC effluent to a trained sensory panelist. The port is heated to prevent condensation of the analytes and humidified air is often added to prevent nasal dryness during sniffing.[15]

3. Sensory Evaluation:

  • Panelists: A panel of trained and screened assessors is used for the sensory evaluation. Panelists are selected based on their ability to detect and describe different odors accurately and consistently.

  • Data Acquisition: As the separated compounds elute from the GC and are sniffed by the panelist, they record the detection of an odor, its intensity, and its descriptor (e.g., fruity, green, floral) using specialized software.

  • Aroma Extract Dilution Analysis (AEDA): To determine the odor potency of the compounds, AEDA can be performed.[11] The sample extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is called the flavor dilution (FD) factor, which is a measure of the odor potency.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological mechanism of odor perception, the following diagrams are provided.

GCO_Workflow Experimental Workflow for GC-O Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing Unsaturated Esters LLE Liquid-Liquid Extraction Sample->LLE SPME Solid-Phase Microextraction Sample->SPME SBSE Stir Bar Sorptive Extraction Sample->SBSE GC_Injector GC Injector LLE->GC_Injector SPME->GC_Injector SBSE->GC_Injector GC_Column Capillary GC Column (Separation) GC_Injector->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter MS_FID Mass Spectrometer (MS) or Flame Ionization Detector (FID) Effluent_Splitter->MS_FID Sniffing_Port Olfactometry Port (Sniffing) Effluent_Splitter->Sniffing_Port Chemical_Data Chemical Identification (Retention Time, Mass Spectra) MS_FID->Chemical_Data Sensory_Data Sensory Evaluation (Odor Descriptor, Intensity, FD Factor) Sniffing_Port->Sensory_Data Correlation Correlation of Chemical and Sensory Data Chemical_Data->Correlation Sensory_Data->Correlation

Caption: Workflow of Fragrance Profile Analysis using GC-O.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant Molecule (Unsaturated Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ and Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization of Olfactory Neuron Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: The Olfactory Signaling Pathway.

The perception of smell begins when an odorant molecule, such as an unsaturated ester, binds to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR) located on the surface of olfactory sensory neurons.[16][17] This binding event triggers a conformational change in the receptor, leading to the activation of a specific G-protein, Gαolf.[18][19] The activated Gαolf then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[20][21] The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[22] This allows an influx of sodium and calcium ions, which depolarizes the neuron and generates an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.[22]

References

Comparative Guide to Analytical Methods for the Quantification of Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Analytical Techniques

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds.[6] For the analysis of esters like Methyl 2-propylhex-2-enoate, GC offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), which is highly responsive to organic compounds. The compound is vaporized and carried by an inert gas through a column, where it is separated based on its boiling point and interaction with the stationary phase.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that utilizes a liquid mobile phase to move the sample through a packed column. For a compound like this compound, which possesses a chromophore due to its carbon-carbon double bond, UV detection is a suitable choice. HPLC is particularly useful for less volatile or thermally labile compounds.

Comparative Validation Data

The following tables summarize the expected performance data from a validation study of hypothetical GC-FID and HPLC-UV methods for the quantification of this compound. These values are representative of what would be considered acceptable for a validated analytical method in a research and drug development setting.

Table 1: Comparison of Method Validation Parameters

Validation ParameterGC-FID MethodHPLC-UV MethodICH Q2(R1) Guideline
Linearity (R²) > 0.999> 0.998Correlation coefficient should be close to 1.
Range (µg/mL) 1 - 1005 - 250The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%The closeness of test results to the true value.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%Precision under the same operating conditions over a short interval.
- Intermediate Precision< 1.5%< 2.0%Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) (µg/mL) 0.31.5The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) (µg/mL) 1.05.0The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity HighHighThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness RobustRobustA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below are detailed, representative methodologies for the validation of GC-FID and HPLC-UV methods for this compound quantification.

3.1. GC-FID Method Protocol

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: The sample containing this compound is diluted with methanol to fall within the calibration range. An internal standard (e.g., Methyl heptanoate) can be added to improve precision.

3.2. HPLC-UV Method Protocol

  • Instrumentation: HPLC system with a UV detector and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations of 5, 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range.

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision specificity Specificity execute_validation->specificity lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report end End: Approved Analytical Method validation_report->end

Caption: General workflow for the validation of an analytical method.

Comparison of GC-FID and HPLC-UV Performance

Method Performance Comparison title Quantification of this compound gc_fid GC-FID Method gc_sensitivity Higher Sensitivity (Lower LOD/LOQ) gc_fid->gc_sensitivity Advantage gc_specificity High Specificity for Volatiles gc_fid->gc_specificity Characteristic gc_speed Potentially Faster Runtimes gc_fid->gc_speed Potential hplc_uv HPLC-UV Method hplc_versatility Versatile for Less Volatile Compounds hplc_uv->hplc_versatility Advantage hplc_robustness Generally High Robustness hplc_uv->hplc_robustness Characteristic hplc_prep Simpler Sample Preparation (often) hplc_uv->hplc_prep Potential

Caption: Key performance attributes of GC-FID vs. HPLC-UV methods.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and the analysis of volatile impurities, GC-FID would be the preferred method. For routine analysis where extreme sensitivity is not required, and for formulations where the analyte may not be sufficiently volatile, HPLC-UV offers a robust and reliable alternative. A thorough method validation, following ICH guidelines, is essential to ensure the reliability and accuracy of the analytical results.[1][2][4]

References

Comparative Analysis of Antibody Cross-Reactivity with Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential cross-reactivity of antibodies with Methyl 2-propylhex-2-enoate. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide focuses on the principles of antibody cross-reactivity, leveraging data from the structurally similar and widely studied compound, Valproic Acid (VPA). We present a basis for predicting and experimentally verifying the cross-reactivity of anti-VPA antibodies with this compound and other related molecules.

Structural Comparison: The Basis for Potential Cross-Reactivity

The likelihood of an antibody cross-reacting with an unintended analyte is often rooted in structural homology. Valproic Acid (2-propylpentanoic acid) is a branched-chain carboxylic acid.[1][2][3][4] this compound shares a significant portion of this structure, suggesting a potential for recognition by antibodies raised against VPA. The primary difference lies in the esterification of the carboxylic acid group and the presence of a double bond in this compound.

Below is a logical diagram illustrating the structural relationship and the inferred potential for antibody cross-reactivity.

cluster_compounds Structural Similarity VPA Valproic Acid (2-propylpentanoic acid) Antibody Anti-Valproic Acid Antibody VPA->Antibody Generates M2PHE This compound CrossReactivity Potential Cross-Reactivity M2PHE->CrossReactivity Exhibits Antibody->CrossReactivity Shows

Caption: Structural similarity between Valproic Acid and this compound.

Hypothetical Cross-Reactivity Data

CompoundChemical StructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Valproic Acid C₈H₁₆O₂e.g., 10 ng/mL100%
This compound C₁₀H₁₈O₂To be determinedTo be determined
2-Propylpentanamide C₈H₁₇NOTo be determinedTo be determined
Pentanoic Acid C₅H₁₀O₂To be determinedTo be determined

Experimental Protocols for Assessing Cross-Reactivity

To generate the data for the table above, several established immunological assays can be employed. Below are detailed methodologies for key experiments.

Experimental Workflow

The general workflow for assessing antibody cross-reactivity is outlined in the diagram below.

start Start: Select Anti-VPA Antibody elisa Competitive ELISA start->elisa spr Surface Plasmon Resonance (SPR) start->spr wb Western Blot (Specificity Check) start->wb data Data Analysis (IC50, % Cross-Reactivity) elisa->data spr->data wb->data end End: Determine Cross-Reactivity Profile data->end

Caption: General workflow for assessing antibody cross-reactivity.

Competitive ELISA Protocol

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various analytes.[5][6][7][8]

Principle: In this assay, the sample analyte (e.g., this compound) competes with a labeled or plate-bound reference antigen (Valproic Acid) for binding to a limited amount of the anti-VPA antibody. A lower signal indicates a higher concentration of the competing analyte in the sample, demonstrating cross-reactivity.

Methodology:

  • Coating: Coat the wells of a microtiter plate with a VPA-protein conjugate (e.g., VPA-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the test compounds (this compound, other related compounds) and the reference standard (Valproic Acid). In a separate plate or tubes, pre-incubate these dilutions with a constant, limited concentration of the anti-VPA antibody for 1-2 hours at room temperature.

  • Incubation: Add the antibody-analyte mixtures to the corresponding wells of the VPA-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that recognizes the primary anti-VPA antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Valproic Acid / IC50 of Test Compound) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including antibody-antigen binding.[9][10][11][12][13]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rates, and the affinity constant (KD).

Methodology:

  • Chip Preparation and Ligand Immobilization: Covalently immobilize the anti-VPA antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of Valproic Acid, this compound, and other test compounds in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the antibody-immobilized surface. Monitor the binding response in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove the bound analyte without denaturing the immobilized antibody.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for each interaction. A lower KD value indicates higher affinity. Cross-reactivity can be assessed by comparing the affinity constants.

Western Blotting

While primarily a qualitative technique, Western blotting can be used to assess the specificity of an antibody.[14][15][16][17][18]

Methodology:

  • Antigen Preparation: Conjugate Valproic Acid, this compound, and other test compounds to a carrier protein (e.g., BSA or KLH).

  • Gel Electrophoresis: Separate the protein conjugates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-VPA antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or chromogenic substrate and visualize the bands. The presence and intensity of a band corresponding to the molecular weight of the protein conjugate indicate binding.

Relevant Signaling Pathways

Valproic Acid is known to have multiple mechanisms of action, including the potentiation of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[19][20][21][22] If this compound cross-reacts with anti-VPA antibodies, it is plausible that it might also interact with some of the same biological pathways. Understanding these pathways is crucial for researchers investigating the functional implications of such cross-reactivity.

The diagram below illustrates the effect of Valproic Acid on the GABAergic pathway.

VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits GABA GABA GABA_T->GABA Degrades GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Neuronal_Activity Decreased Neuronal Excitability GABA_Receptor->Neuronal_Activity Leads to

Caption: Valproic Acid's effect on the GABAergic signaling pathway.

Conclusion

While direct experimental evidence for the cross-reactivity of antibodies with this compound is currently lacking, its structural similarity to Valproic Acid provides a strong rationale for investigating this possibility. The experimental protocols and frameworks provided in this guide offer a comprehensive approach for researchers to systematically evaluate and quantify potential cross-reactivity. Such studies are essential for ensuring the specificity and accuracy of immunoassays and for understanding the potential biological activities of this compound.

References

Performance comparison of Methyl 2-propylhex-2-enoate in polymer applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymer excipients is a critical factor in determining the performance and efficacy of a final product. While a wide array of monomers are available for polymerization, this guide focuses on a comparative analysis of polymers derived from Methyl 2-propylhex-2-enoate and its more common alternatives: the rigid and transparent Polymethyl Methacrylate (PMMA) and the soft, flexible Poly(2-ethylhexyl acrylate) (P2EHA).

Currently, there is a notable lack of publicly available experimental data on the specific performance characteristics of poly(this compound). Therefore, this guide will provide a detailed comparison of the well-characterized PMMA and P2EHA to serve as a valuable reference for polymer selection in various applications.

Performance Data Summary

The following table summarizes key performance indicators for Polymethyl Methacrylate (PMMA) and Poly(2-ethylhexyl acrylate) (P2EHA). These values represent typical ranges found in scientific literature and can vary based on factors such as molecular weight, polymer architecture, and testing conditions.

PropertyPolymethyl Methacrylate (PMMA)Poly(2-ethylhexyl acrylate) (P2EHA)
Glass Transition Temperature (Tg) 100 - 130 °C-54 to -70 °C
Tensile Strength 30 - 50 MPaData not readily available
Compressive Strength 85 - 110 MPaData not readily available
Thermal Stability (Decomposition Onset) Approx. 200 - 400 °CApprox. 200 - 400 °C[1]

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Thermal Analysis: Glass Transition Temperature (Tg) and Thermal Stability

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

The glass transition temperature is determined using Differential Scanning Calorimetry (DSC), following standards such as ASTM D3418, ASTM D7426, or ISO 11357-2.[2][3][4][5]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and an empty reference pan.

  • Procedure: The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase any prior thermal history, followed by a second heating scan at a specified rate (e.g., 10°C/min or 20°C/min).[5]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability:

The thermal stability of the polymer is evaluated using Thermogravimetric Analysis (TGA) in accordance with standards like ASTM E1131 or ISO 11358.[6][7]

  • Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA sample pan.

  • Instrumentation: A thermogravimetric analyzer measures the change in mass of the sample as a function of temperature in a controlled atmosphere.

  • Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to a high temperature.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition is a key indicator of the material's thermal stability.

Mechanical Properties Testing

Tensile and Compressive Strength:

The mechanical properties of polymers are determined using a universal testing machine according to standards like ASTM D638 for tensile properties and ASTM D695 for compressive properties.[8][9]

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell-shaped for tensile tests) are prepared from the polymer material by methods such as injection molding or machining.

  • Instrumentation: A universal testing machine equipped with appropriate grips and a load cell is used.

  • Procedure:

    • Tensile Test: The specimen is mounted in the grips and pulled apart at a constant rate of extension until it fractures. The force and displacement are continuously recorded.

    • Compressive Test: The specimen is placed between two plates and compressed at a constant rate until it fails. The force and displacement are recorded.

  • Data Analysis: From the resulting stress-strain curve, key properties such as tensile strength (the maximum stress the material can withstand before breaking) and compressive strength (the maximum compressive stress a material can withstand) are calculated.

Polymerization Process Overview

The synthesis of these acrylic polymers typically proceeds via free-radical polymerization. The general workflow for this process is outlined below.

G cluster_reactants Reactants cluster_process Polymerization cluster_products Products & Purification Monomer Monomer (e.g., this compound, MMA, or 2-EHA) ReactionVessel Reaction Vessel (Controlled Temperature) Monomer->ReactionVessel Initiator Free-Radical Initiator (e.g., AIBN, BPO) Initiator->ReactionVessel Solvent Solvent (Optional) Solvent->ReactionVessel PolymerSolution Polymer in Solution ReactionVessel->PolymerSolution Polymerization Precipitation Precipitation (in non-solvent) PolymerSolution->Precipitation FiltrationDrying Filtration & Drying Precipitation->FiltrationDrying FinalPolymer Purified Polymer FiltrationDrying->FinalPolymer

Caption: Free-Radical Polymerization Workflow

Logical Relationship of Polymer Properties

The molecular structure of the monomer directly influences the macroscopic properties of the resulting polymer. The presence of bulky or flexible side chains plays a crucial role in determining characteristics like glass transition temperature and mechanical strength.

G cluster_structure Monomer Structure cluster_properties Polymer Properties Monomer Monomer Structure (e.g., side chain bulkiness and flexibility) Tg Glass Transition Temperature (Tg) Monomer->Tg MechStrength Mechanical Strength Monomer->MechStrength Flexibility Flexibility Monomer->Flexibility Tg->MechStrength influences Tg->Flexibility influences MechStrength->Flexibility inversely related

Caption: Structure-Property Relationships in Polymers

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl 2-propylhex-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-propylhex-2-enoate could not be located. The following guidance is based on the safety profiles of structurally similar chemicals. This information should be used for preliminary risk assessment and planning only. It is imperative to obtain and follow the specific SDS for this compound from your chemical supplier before any handling or use.

Immediate Safety and Personal Protective Equipment (PPE)

Given the flammable and potentially irritant nature of similar chemicals, a cautious approach is necessary. The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][3] The specific glove material should be selected based on the breakthrough time and permeation rate for the substance, which will be specified in the official SDS.

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn.[1] In case of significant splash risk, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate or if aerosols or mists are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and explosion-proof equipment.[4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases.[2][4]

  • Store in a designated flammables storage cabinet.

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3]

  • Do not dispose of down the drain or into the environment.[3][5]

  • Contaminated materials and empty containers should be treated as hazardous waste.

Comparative Hazard Information of Similar Chemicals

The following table summarizes the hazards of chemicals structurally similar to this compound. This is intended to provide a general understanding of the potential risks.

Chemical NamePrimary HazardsRecommended PPE
Methyl hex-2-ynoate Combustible liquid, Skin and eye irritantSafety goggles, chemical-resistant gloves, lab coat.
(E)-2-Methylbut-2-enoic acid Flammable liquid, Skin and eye irritant, May cause respiratory irritationSafety goggles with face shield, chemical-resistant gloves, flame-retardant clothing.
3-(trimethoxysilyl)propyl 2-methylprop-2-enoate Harmful if inhaledSafety goggles, chemical-resistant gloves, lab coat, respiratory protection if ventilation is inadequate.[3]
Methyl 2-bromohexanoate Combustible liquidSafety goggles, chemical-resistant gloves, lab coat.[1]
Methyl hexanoate Flammable liquidSafety goggles, chemical-resistant gloves, lab coat.[4]
Methyl 2-hexenoate Flammable liquidSafety goggles, chemical-resistant gloves, lab coat.[5]

Experimental Protocol: General Procedure for Handling a Flammable Liquid Ester

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that a safety shower and eyewash station are accessible.[2]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined above.

  • Procedure:

    • Conduct all manipulations of the chemical within the fume hood.

    • Use grounded and bonded equipment for transfers to prevent static electricity buildup.[5]

    • Dispense the required amount of the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[4][5]

  • Post-Procedure:

    • Wipe down the work area with an appropriate solvent.

    • Properly dispose of all waste materials.

    • Remove PPE and wash hands thoroughly.

Emergency Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Spill Containment & Cleanup cluster_Small_Spill Small Spill Response cluster_Large_Spill Large Spill Response cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size SDS Consult the SDS (if available) Assess_Size->SDS Contain Contain with Absorbent Material Assess_Size->Contain Small & Manageable Emergency_Services Call Emergency Services Assess_Size->Emergency_Services Large or Unmanageable SDS->Contain If safe to handle Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Emergency_Services->Decontaminate After professional response Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.